2-Chloro-4-fluoro-5-nitrobenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPFWISNRZAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183325-39-5 | |
| Record name | 2-chloro-4-fluoro-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-4-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 2-Chloro-4-fluoro-5-nitrobenzonitrile, a key intermediate in various chemical syntheses. The information is compiled from publicly available data sheets and chemical databases.
Chemical Identity
This compound is an aromatic compound characterized by the presence of chloro, fluoro, nitro, and cyano functional groups attached to a benzene ring.
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IUPAC Name: this compound
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CAS Number: 183325-39-5[1]
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Molecular Formula: C₇H₂ClFN₂O₂[1]
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Synonyms: 2-Chloro-4-fluoro-5-nitro-benzonitrile, Benzonitrile, 2-chloro-4-fluoro-5-nitro-[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Molecular Weight | 200.55 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 84-85 °C | [1] |
| Boiling Point | 312.0 ± 42.0 °C (Predicted) | [1] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 142.463 °C | [1] |
| Vapor Pressure | 0.001 mmHg at 25°C | [1] |
| Refractive Index | 1.574 | [1] |
| Purity | 97% | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
| InChI Key | OUJPFWISNRZAJD-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. Commercial suppliers typically provide this data on their specification sheets without detailing the specific methodologies used.
However, standard laboratory procedures for determining these properties are well-established:
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Melting Point: The melting point is commonly determined using a calibrated melting point apparatus, where a small sample in a capillary tube is heated at a controlled rate. The range from the temperature at which the substance begins to melt to when it becomes completely liquid is recorded. Differential Scanning Calorimetry (DSC) is another precise method that measures the heat flow required to raise the sample's temperature.
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Boiling Point: For non-volatile solids, the boiling point is often predicted using computational models due to the high temperatures required, which can lead to decomposition. Experimental determination for stable compounds would involve distillation under controlled pressure.
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Density: Density can be predicted computationally. Experimental determination for a solid would typically involve methods like gas pycnometry.
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Spectroscopic Data (NMR, IR, Mass Spec): While specific spectra are not provided in the search results, the structural elucidation of this compound would be confirmed using standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) to determine the chemical environment of the hydrogen, carbon, and fluorine atoms.
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Infrared (IR) Spectroscopy to identify the characteristic vibrational frequencies of the functional groups (e.g., C≡N, NO₂, C-Cl, C-F).
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Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
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Logical Relationships of Compound Properties
The following diagram illustrates the relationship between the core chemical identity of this compound and its associated physical and chemical data points.
Caption: Logical flow from chemical identity to its physical properties.
References
2-Chloro-4-fluoro-5-nitrobenzonitrile chemical structure and CAS number 183325-39-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-nitrobenzonitrile, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical structure, properties, synthesis, and handling, with a focus on its applications in research and development.
Chemical Structure and Properties
This compound is an aromatic organic compound with the chemical formula C₇H₂ClFN₂O₂. Its structure consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a nitro group, and a nitrile group.
Chemical Structure:
CAS Number: 183325-39-5
Molecular Weight: 200.55 g/mol
The presence of multiple functional groups, including electron-withdrawing nitro and cyano groups, and halogen atoms, makes this molecule a versatile building block in organic synthesis. These groups can be selectively targeted for further chemical modifications, allowing for the construction of complex molecular architectures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₂ClFN₂O₂ | [2] |
| Molecular Weight | 200.55 g/mol | [2] |
| Melting Point | 84-85 °C | [2] |
| Boiling Point | 312.0 ± 42.0 °C (Predicted) | [2] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 142.463 °C | [2] |
| Vapor Pressure | 0.001 mmHg at 25°C | [2] |
| Refractive Index | 1.574 | [2] |
| Physical Form | Solid | |
| Purity | 97% |
Synthesis
A likely precursor is 2-chloro-4-fluorobenzonitrile. The synthesis would proceed via electrophilic aromatic substitution, where the benzene ring is nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents (chloro and fluoro) would guide the nitro group to the 5-position.
Alternatively, the synthesis could start from 2-chloro-4-fluoro-5-nitrobenzoic acid or 2-chloro-4-fluoro-5-nitrobenzaldehyde. The conversion of a carboxylic acid or an aldehyde to a nitrile is a standard transformation in organic synthesis.
Proposed Synthetic Workflow:
Caption: Plausible synthetic routes to this compound.
Experimental Protocol (Hypothetical, based on related transformations):
Synthesis of this compound from 2-Chloro-4-fluoro-5-nitrobenzamide:
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer is assembled.
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Reagents: 2-Chloro-4-fluoro-5-nitrobenzamide is placed in the flask. An excess of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), is added. A dry, inert solvent like toluene or dichloromethane can be used.
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Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. If thionyl chloride is used, it can be removed under reduced pressure. The residue is then carefully quenched with ice-water.
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Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Development and Research
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its utility lies in its highly functionalized structure, which allows for diverse chemical modifications to generate novel compounds with potential therapeutic or pesticidal properties.
While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. The fluorinated and nitrated benzonitrile scaffold is a common feature in molecules designed to interact with specific biological targets. For instance, related aminobenzonitrile derivatives are known precursors in the synthesis of kinase inhibitors targeting pathways like the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK).[3] The strategic placement of the chloro, fluoro, and nitro groups can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties.
Logical Relationship of Functional Groups in Drug Design:
Caption: Contribution of functional groups to pharmacological properties.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting.
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a rich platform for chemical exploration and the development of new therapeutic agents and crop protection products. Further research into the applications of this compound and its derivatives is likely to yield new and important discoveries.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-nitrobenzonitrile: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-chloro-4-fluoro-5-nitrobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis of this complex molecule can be approached from two main starting materials: 2-chloro-4-fluorotoluene and 2-chloro-4-fluorobenzoic acid. This document details the experimental protocols for each pathway, presents quantitative data in a structured format for easy comparison, and includes visualizations of the synthetic workflows.
Synthetic Pathways and Starting Materials
The synthesis of this compound predominantly proceeds through the formation of the key intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid. Two principal pathways, differing in their initial starting material, converge on this intermediate.
Route 1: From 2-Chloro-4-fluorotoluene
This pathway involves a multi-step process beginning with the photochlorination of 2-chloro-4-fluorotoluene to yield 2-chloro-4-fluorobenzylidene dichloride. This intermediate is then nitrated using a mixture of concentrated sulfuric and fuming nitric acids. The resulting 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is subsequently hydrolyzed and oxidized to 2-chloro-4-fluoro-5-nitrobenzoic acid.
Route 2: From 2-Chloro-4-fluorobenzoic acid
A more direct approach involves the nitration of 2-chloro-4-fluorobenzoic acid. This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid at controlled temperatures to favor the formation of the desired 5-nitro isomer.
Once 2-chloro-4-fluoro-5-nitrobenzoic acid is obtained, the synthesis proceeds by converting the carboxylic acid group to a nitrile. This is generally achieved in a two-step sequence: first, the formation of 2-chloro-4-fluoro-5-nitrobenzamide, followed by its dehydration to the final product, this compound. An alternative, though less detailed in the available literature, involves the hydrolysis of 2-chloro-4-fluoro-5-nitrobenzotrichloride, which can be synthesized from 2-chloro-4-fluorotoluene.
Experimental Protocols
Detailed methodologies for the key transformations are outlined below.
Route 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid from 2-Chloro-4-fluorotoluene
Step 1: Photochlorination of 2-Chloro-4-fluorotoluene 2-chloro-4-fluorotoluene is subjected to photochlorination to synthesize 2-chloro-4-fluorobenzylidene dichloride. The reaction is typically carried out at a temperature between 60-100°C using a light source such as a fluorescent lamp, ultraviolet lamp, or high-pressure mercury lamp.[1]
Step 2: Nitration of 2-Chloro-4-fluorobenzylidene dichloride The 2-chloro-4-fluorobenzylidene dichloride is nitrated using a mixed acid solution of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is maintained between 0-30°C. The molar ratio of fuming nitric acid to 2-chloro-4-fluorobenzylidene dichloride is typically between 1:1 and 1.8:1.[1]
Step 3: Hydrolysis and Oxidation to 2-Chloro-4-fluoro-5-nitrobenzoic acid The resulting 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is hydrolyzed in a solvent such as formic acid, acetic acid, sulfuric acid, or hydrochloric acid at a temperature of 50-130°C, optionally in the presence of a catalyst like zinc chloride, ferric chloride, or aluminum chloride.[1] The intermediate aldehyde is then oxidized using an oxidizing agent like hydrogen peroxide at 40-70°C to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. The overall yield for this three-step process is reported to be above 80%.[1]
Route 2: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid from 2-Chloro-4-fluorobenzoic acid
2-Chloro-4-fluorobenzoic acid is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. In a typical procedure, 10 g of 2-chloro-4-fluorobenzoic acid is added to 50 g of concentrated sulfuric acid. The mixture is cooled to 0°C, and 5 g of fuming nitric acid is added dropwise, maintaining the temperature between -5 and 8°C. The reaction is continued for 5 to 8 hours. The product is then precipitated by pouring the reaction mixture into crushed ice, filtered, washed with ice water, and dried to give 2-chloro-4-fluoro-5-nitrobenzoic acid.[2]
Conversion of 2-Chloro-4-fluoro-5-nitrobenzoic acid to this compound
Step 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride 2-chloro-4-fluoro-5-nitrobenzoic acid can be converted to its corresponding acyl chloride. For example, 22.3 g (0.1 mol) of 2-chloro-4-fluoro-5-nitrobenzoic acid is reacted with 16.8 g (0.14 mol) of thionyl chloride in the presence of 0.1 g (0.0008 mol) of 4-dimethylaminopyridine (DMAP) as a catalyst to yield 2-chloro-4-fluoro-5-nitrobenzoyl chloride.[3]
Step 2: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide The resulting 2-chloro-4-fluoro-5-nitrobenzoyl chloride is then reacted with an ammonia source to form 2-chloro-4-fluoro-5-nitrobenzamide. While a specific protocol for this exact molecule is not detailed in the searched literature, a general method involves the reaction of the acyl chloride with aqueous ammonia.
Step 3: Dehydration of 2-Chloro-4-fluoro-5-nitrobenzamide The final step is the dehydration of the amide to the nitrile. Various dehydrating agents can be employed for this transformation, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).[4] For a similar compound, 2-chloro-4-nitrobenzamide, dehydration is achieved by refluxing with thionyl chloride for approximately three hours.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid from 2-Chloro-4-fluorobenzoic acid
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-fluorobenzoic acid | [2] |
| Reagents | Concentrated H₂SO₄, Fuming HNO₃ | [2] |
| Temperature | -5 to 8 °C | [2] |
| Reaction Time | 5 - 8 hours | [2] |
| Yield | 97.1% | [2] |
| Purity | 97.2% | [2] |
Table 2: Synthesis of 2-Chloro-4-fluoro-5-nitrotrichlorotoluene from 2-Chloro-4-fluorobenzotrichloride
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Reference |
| Starting Material | 2-Chloro-4-fluorobenzotrichloride | 2-Chloro-4-fluorobenzotrichloride | 2-Chloro-4-fluorobenzotrichloride | [6] |
| Reagents | Conc. H₂SO₄ (98%), Conc. HNO₃ (98%) | Conc. H₂SO₄ (98%), Conc. HNO₃ (98%) | Conc. H₂SO₄ (98%), Conc. HNO₃ (98%) | [6] |
| Temperature | 0 °C | -2 °C | 2 °C | [6] |
| Dropping Time | 1.5 h | 1.5 h | 1.5 h | [6] |
| Yield | 98.23% | 98.01% | 98.17% | [6] |
| Purity | 92.50% | 92.32% | 91.98% | [6] |
Table 3: Hydrolysis of 2-Chloro-4-fluoro-5-nitrotrichlorotoluene
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-fluoro-5-nitrotrichloromethane benzene | [7] |
| Reagents | H₂SO₄ (80%) | [7] |
| Temperature | 100-110 °C | [7] |
| Reaction Time | ~3 hours | [7] |
| Molar Yield | 82% | [7] |
Visualized Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic pathway from 2-Chloro-4-fluorotoluene.
Caption: Synthetic pathway from 2-Chloro-4-fluorobenzoic acid.
Caption: Conversion of the carboxylic acid to the nitrile.
References
- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]
- 3. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
Spectroscopic Analysis of 2-Chloro-4-fluoro-5-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 2-Chloro-4-fluoro-5-nitrobenzonitrile (CAS No: 183325-39-5; Molecular Formula: C₇H₂ClFN₂O₂). Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar compounds in drug discovery and development.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique combination of functional groups—a nitrile, a nitro group, and halogen atoms—makes it an interesting candidate for further chemical modifications and a subject for detailed analytical characterization. Accurate spectroscopic data is paramount for confirming the identity, purity, and structure of this molecule. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized methodologies for their acquisition.
Predicted Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.5 | Doublet | ~ 7 | H-6 |
| ~ 7.8 | Doublet | ~ 10 | H-3 |
Note: Predicted values are based on the analysis of similar structures and the electronic effects of the substituents. The actual chemical shifts and coupling constants may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 (d, ¹JCF ≈ 260 Hz) | C-4 |
| ~ 145 | C-5 |
| ~ 135 (d) | C-6 |
| ~ 130 | C-2 |
| ~ 120 (d) | C-3 |
| ~ 115 (d) | C-1 |
| ~ 114 | CN |
Note: Predicted values are approximate. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~ 3100-3000 | Aromatic C-H | Stretching |
| ~ 2230 | Nitrile (C≡N) | Stretching |
| ~ 1600, 1480 | Aromatic C=C | Stretching |
| ~ 1530, 1350 | Nitro (NO₂) | Asymmetric & Symmetric Stretching |
| ~ 1250 | C-F | Stretching |
| ~ 800 | C-Cl | Stretching |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 200/202 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one chlorine atom (~3:1 ratio). |
| 170/172 | [M-NO]⁺ | Loss of nitric oxide. |
| 154/156 | [M-NO₂]⁺ | Loss of nitro group. |
| 127/129 | [M-NO₂-HCN]⁺ | Subsequent loss of hydrogen cyanide. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a proton spectrum with a spectral width of approximately 10-15 ppm.
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Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a carbon spectrum with a spectral width of approximately 200-220 ppm.
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Employ proton decoupling to simplify the spectrum.
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Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.
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Accumulate a sufficient number of scans (typically several hundred to thousands) for adequate signal intensity.
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Infrared (IR) Spectroscopy
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add at least 16-32 scans to improve the signal-to-noise ratio.
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The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Acquisition (EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
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Use a standard electron energy of 70 eV.
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Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
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Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While awaiting the public availability of experimental data, the predicted values and standardized protocols herein offer a valuable starting point for researchers. The systematic application of NMR, IR, and MS, as outlined, is essential for the unambiguous structural elucidation and purity assessment of this and other novel compounds in the field of drug development and chemical research.
Technical Guide: Solubility of 2-Chloro-4-fluoro-5-nitrobenzonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-nitrobenzonitrile is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a nitrile group, a nitro group, and halogen substituents, suggests a moderate to low polarity. Understanding its solubility in various organic solvents is crucial for its use in synthesis, purification, and formulation development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₂ClFN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 200.55 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Purity | 97% | --INVALID-LINK-- |
| Storage Temperature | Room Temperature, sealed in dry conditions | --INVALID-LINK-- |
Solubility Profile (Qualitative Assessment and Data on Related Compounds)
While quantitative data for this compound is unavailable, the solubility of structurally similar compounds can provide some insight:
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2-Chloro-4-fluoro-5-nitrobenzoic acid , a related compound where the nitrile group is replaced by a carboxylic acid, is reported to be soluble in methanol.
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2-Fluoro-5-nitrobenzonitrile , which lacks the chloro substituent, is described as insoluble in water but soluble in methanol.
Based on the principle of "like dissolves like," this compound, being a moderately polar compound, is expected to exhibit higher solubility in polar aprotic solvents and some polar protic solvents. Its solubility is likely to be lower in nonpolar solvents.
A qualitative assessment of expected solubility is provided in the table below. This is a theoretical estimation and must be confirmed by experimental data.
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate |
| Aqueous | Water | Very Low |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in a range of common organic solvents at a specified temperature (e.g., 25 °C).
Materials:
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This compound (high purity)
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Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Record the weight of the filtered solution.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Method (HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the diluted sample and determine the concentration of the solute from the calibration curve.
-
Calculate the solubility, taking into account the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Reactivity of the Nitrile Group in 2-Chloro-4-fluoro-5-nitrobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest in organic synthesis, particularly as a versatile intermediate in the preparation of pharmaceuticals and agrochemicals. The reactivity of this molecule is dictated by the interplay of its various substituents: a nitrile group, a chloro group, a fluoro group, and a nitro group. This guide focuses specifically on the reactivity of the nitrile group, which is profoundly influenced by the strong electron-withdrawing nature of the other substituents on the benzene ring. These groups render the carbon atom of the nitrile group highly electrophilic and susceptible to a range of nucleophilic attacks. This document provides a comprehensive overview of the key reactions of the nitrile group in this compound, including hydrolysis, reduction, and cycloaddition, supported by experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.
Core Reactivity Principles
The chloro, fluoro, and nitro groups are potent electron-withdrawing groups. Their collective inductive and resonance effects significantly decrease the electron density on the aromatic ring and, consequently, on the nitrile carbon. This heightened electrophilicity makes the nitrile group in this compound more reactive towards nucleophiles compared to unsubstituted or electron-rich benzonitriles.
Hydrolysis to Carboxylic Acid
The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions, proceeding through an intermediate amide. Given the electron-deficient nature of the starting material, this hydrolysis is generally facile.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 80% H₂SO₄) to the flask.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then pour it slowly over crushed ice with stirring.
-
The solid precipitate of 2-chloro-4-fluoro-5-nitrobenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Dry the purified product under vacuum to yield 2-chloro-4-fluoro-5-nitrobenzoic acid as a solid.
Data Presentation: Hydrolysis Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹⁹F NMR, DMSO-d₆) |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | C₇H₃ClFNO₄ | 219.56 | 148-154[1] | δ -113.68 (s)[2] |
Reduction of the Nitrile and Nitro Groups
The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. The nitro group is generally more susceptible to reduction than the nitrile group.
Selective Reduction of the Nitro Group
Selective reduction of the nitro group to an amine, yielding 2-amino-6-chloro-4-fluorobenzonitrile, can be achieved using milder reducing agents.
Experimental Protocol: Selective Nitro Group Reduction
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (CH₃COOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1 equivalent) in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride or acetic acid (catalytic amount).
-
Heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.
-
Purify the product by column chromatography on silica gel.
Reduction of Both Nitrile and Nitro Groups
Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions will likely reduce both the nitrile and the nitro groups to yield 2-amino-6-chloro-4-fluorobenzylamine.
Experimental Protocol: Reduction of Both Groups
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ (excess) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Alternatively, the reaction can be quenched by the addition of sodium sulfate decahydrate until a granular precipitate is formed.
-
Filter the resulting slurry and wash the solid with THF or ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude diamine.
-
Purify by column chromatography if necessary.
Data Presentation: Potential Reduction Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-6-chloro-4-fluorobenzonitrile | C₇H₄ClFN₂ | 170.57 |
| 2-Amino-6-chloro-4-fluorobenzylamine | C₇H₈ClFN₂ | 174.61 |
[3+2] Cycloaddition to form a Tetrazole
The electron-deficient nitrile group of this compound is an excellent substrate for [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction is a powerful tool for the synthesis of highly functionalized heterocyclic compounds. The resulting 5-(2-Chloro-4-fluoro-5-nitrophenyl)tetrazole is a bioisostere of a carboxylic acid and has potential applications in medicinal chemistry.
Experimental Protocol: Synthesis of 5-(2-Chloro-4-fluoro-5-nitrophenyl)tetrazole
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF) or Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.5-2 equivalents) and a catalyst such as zinc bromide (0.5 equivalents) or ammonium chloride (1.5 equivalents).
-
Heat the reaction mixture to 100-120 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous mixture with dilute HCl to a pH of ~2 to protonate the tetrazole and induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent like ethanol.
-
Dry the purified product under vacuum.
Data Presentation: Cycloaddition Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-(2-Chloro-4-fluoro-5-nitrophenyl)tetrazole | C₇H₃ClFN₅O₂ | 243.59 |
Note: While the synthesis of similar tetrazoles is well-documented, specific experimental spectroscopic data for 5-(2-Chloro-4-fluoro-5-nitrophenyl)tetrazole was not found in the performed searches. Characterization would typically involve ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry.
Visualizing the Reactivity
Reaction Pathways
Caption: Key reaction pathways of this compound.
Experimental Workflow for Tetrazole Synthesis
Caption: Experimental workflow for the synthesis of the tetrazole derivative.
Biological Relevance of Derivatives
While this compound is primarily a synthetic intermediate, its derivatives have potential biological activities. The presence of chloro, fluoro, and nitro groups on an aromatic ring is a common feature in many bioactive molecules. These substituents can enhance membrane permeability, metabolic stability, and binding affinity to biological targets.[3] For instance, derivatives of 2-chloro-5-nitrobenzoic acid have shown antibacterial activity.[4] Furthermore, benzonitrile derivatives are known to exhibit a wide range of biological effects, including anticancer and antimicrobial properties.[5] The tetrazole moiety, being a bioisostere of the carboxylic acid group, is a valuable functional group in drug design.
Conclusion
The nitrile group in this compound is highly activated towards nucleophilic attack due to the presence of multiple electron-withdrawing substituents. This inherent reactivity allows for its efficient conversion into valuable functional groups such as carboxylic acids, amines, and tetrazoles. This guide provides a foundational understanding and practical protocols for researchers to exploit the rich chemistry of this versatile building block in the synthesis of complex molecules for various applications, including drug discovery and materials science. The provided experimental methodologies, though based on analogous systems for some products, offer a solid starting point for the development of specific synthetic routes. Further research to fully characterize the products of reduction and cycloaddition reactions is warranted.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-4-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic compound, bearing multiple electron-withdrawing substituents. Its chemical structure, featuring a nitrile, a nitro group, and two different halogen atoms, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of these groups creates a molecule with distinct and predictable regions of electrophilicity and nucleophilicity. Understanding this electronic landscape is critical for designing synthetic routes and predicting reaction outcomes. This guide provides a detailed analysis of the reactive sites of this compound, supported by mechanistic diagrams and a representative experimental protocol.
Molecular Structure and Substituent Effects
The reactivity of the benzene ring is profoundly influenced by its substituents. In this compound, all four substituents are electron-withdrawing, which significantly reduces the electron density of the aromatic system. The specific electronic effects of each group are summarized below.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect (for EAS) |
| Cyano (-CN) | C1 | -I (Strong) | -M (Strong) | Strongly Deactivating | Meta |
| Chloro (-Cl) | C2 | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |
| Fluoro (-F) | C4 | -I (Very Strong) | +M (Weak) | Deactivating | Ortho, Para |
| Nitro (-NO₂) | C5 | -I (Strong) | -M (Strong) | Strongly Deactivating | Meta |
EAS = Electrophilic Aromatic Substitution
Caption: Logical flow of substituent effects on the molecule's reactivity.
Analysis of Electrophilic Sites
The term "electrophilic sites" refers to electron-deficient areas of a molecule that are susceptible to attack by a nucleophile.
Aromatic Ring Carbons (C2 and C4)
The primary electrophilic sites on this molecule are the carbon atoms of the aromatic ring that are bonded to the halogen atoms. The powerful electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups makes the entire aromatic ring electron-poor and thus a target for nucleophiles.
This susceptibility is most pronounced for Nucleophilic Aromatic Substitution (SNAr) . The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to a leaving group (in this case, Cl⁻ or F⁻).[1][2] This positioning allows for the effective resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[2]
-
Primary Site (C2): The carbon atom bonded to the chlorine atom is the most electrophilic and the most likely site for nucleophilic attack. It is positioned para to the strongly activating nitro group and ortho to the cyano group. This dual activation provides significant stabilization for the Meisenheimer complex, making the substitution of chloride highly favorable.
-
Secondary Site (C4): The carbon atom bonded to the fluorine atom is also an electrophilic site. It is ortho to the nitro group, which provides activation. However, it is meta to the cyano group, which offers no resonance stabilization. While fluoride can be a leaving group in SNAr reactions, the activation at the C2 position is substantially greater.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) at C2.
Nitrile Carbon (C1)
The carbon atom of the cyano group (-C≡N) is another significant electrophilic center. The high electronegativity of the nitrogen atom polarizes the triple bond, making the carbon atom susceptible to attack by nucleophiles. This can lead to reactions such as hydrolysis to form a carboxylic acid or an amide, or addition of organometallic reagents.
Analysis of Nucleophilic Sites
Nucleophilic sites are electron-rich areas capable of attacking an electrophile. Due to the presence of four strong electron-withdrawing groups, this compound is generally considered a poor nucleophile.
Aromatic Ring
The π-electron system of the benzene ring, which is typically nucleophilic, is severely depleted of electron density in this molecule.[3][4][5] Consequently, the ring is highly deactivated towards Electrophilic Aromatic Substitution (EAS) . Reactions that typically occur with benzene, such as nitration or Friedel-Crafts alkylation, would require extremely harsh conditions and are generally not feasible.[6] The electron-withdrawing groups make the formation of the positively charged carbocation intermediate (the sigma complex) energetically unfavorable.[3][4]
Summary of Reactive Sites
| Site | Type | Primary Reaction | Justification |
| C2 (Carbon-bearing Cl) | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Highly activated by ortho-CN and para-NO₂ groups, stabilizing the Meisenheimer complex. Chloride is a good leaving group. |
| C4 (Carbon-bearing F) | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Activated by the ortho-NO₂ group. Less reactive than C2 due to lack of para/ortho activation from the -CN group. |
| C1 (Nitrile Carbon) | Electrophilic | Nucleophilic Addition | The C≡N triple bond is polarized, making the carbon electron-deficient and susceptible to attack by various nucleophiles. |
| Aromatic Ring (π-system) | Nucleophilic (Very Weak) | Electrophilic Aromatic Substitution (EAS) | Highly unfavorable. The four electron-withdrawing groups severely deactivate the ring, making it a very poor nucleophile. |
Representative Experimental Protocol: SNAr Reaction
This section provides a generalized, representative protocol for a common SNAr reaction involving the displacement of the chloride atom with an amine.
Objective: To synthesize 2-(Alkylamino)-4-fluoro-5-nitrobenzonitrile via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
A non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5 equivalents)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the polar aprotic solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃) (1.5 eq) to the solution.
-
Add the amine (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure product.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
This compound is a decidedly electrophilic molecule. Its reactivity is dominated by the electron-poor nature of its aromatic ring, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The C2 carbon, bearing the chlorine atom, is the most activated site for nucleophilic attack due to the combined ortho and para directing effects of the cyano and nitro groups, respectively. While the nitrile carbon also presents an electrophilic center, the aromatic ring itself is a very poor nucleophile and is essentially inert to electrophilic attack under normal conditions. This well-defined reactivity profile makes it a valuable and predictable building block for the synthesis of complex molecular targets in drug discovery and materials science.
References
Commercial Suppliers and Technical Applications of High-Purity 2-Chloro-4-fluoro-5-nitrobenzonitrile: A Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of high-purity 2-Chloro-4-fluoro-5-nitrobenzonitrile (CAS No. 183325-39-5). This versatile chemical intermediate is a valuable building block in the synthesis of a range of biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
High-Purity Commercial Availability
High-purity this compound is available from a number of commercial chemical suppliers, ensuring a stable supply for research and development needs. Purity levels are typically offered at 97% or higher, suitable for most synthetic applications. The compound is generally supplied as a solid. Below is a summary of offerings from several key suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed, Inc.) | 97% | 100 mg, 250 mg, 1 g[1] |
| Apollo Scientific | ≥95% | Contact for details |
| ECHO CHEMICAL CO., LTD. (SEED CHEM) | Not specified | 250 mg |
| MySkinRecipes | 97% | 100 mg, 250 mg, 1 g[2] |
| SynQuest Laboratories | Not specified | Contact for details |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction planning and safety assessments.
| Property | Value |
| CAS Number | 183325-39-5 |
| Molecular Formula | C₇H₂ClFN₂O₂ |
| Molecular Weight | 200.55 g/mol |
| Physical Form | Solid[3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions[3] |
Application in Drug Discovery: Synthesis of DDR1 Kinase Inhibitors
This compound is a key intermediate in the synthesis of novel kinase inhibitors, which are a major focus in modern drug discovery, particularly in oncology. One notable application is in the preparation of quinazolinone and isoquinolinone derivatives that act as inhibitors of Discoidin Domain Receptor 1 (DDR1).[4] DDR1 is a receptor tyrosine kinase that, upon activation by its ligand collagen, is implicated in promoting cancer cell invasion, metastasis, and survival.[4]
The following experimental workflow illustrates the initial step in a multi-step synthesis to produce a DDR1 inhibitor, starting from this compound.
References
- 1. WO2018114783A1 - Tetrazole containing compounds - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents [patents.google.com]
In-Depth Technical Guide: Safety and Handling of 2-Chloro-4-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4-fluoro-5-nitrobenzonitrile (CAS No. 183325-39-5). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document combines available supplier data with established safety protocols for handling potent, powdered chemical agents and toxicological information on structurally related compounds.
Chemical Identification and Properties
This compound is a substituted aromatic compound. Its structure incorporates several functional groups that dictate its reactivity and potential toxicity.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 183325-39-5 |
| Molecular Formula | C₇H₂ClFN₂O₂ |
| Molecular Weight | 200.55 g/mol |
| Physical Form | Solid[1] |
| Storage Temperature | Room temperature, sealed in a dry place[1] |
Hazard Identification and Classification
Based on supplier information, this compound is classified as a hazardous substance. The following tables summarize the GHS Hazard (H) and Precautionary (P) statements.
Table 2.1: GHS Hazard Statements [1]
| Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Table 2.2: GHS Precautionary Statements [1]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Potential Toxicological Effects and Signaling Pathways
The nitrile group can also contribute to toxicity, as some nitriles can be metabolized to release cyanide, which inhibits cellular respiration. The presence of halogen substituents (chloro and fluoro) can influence the compound's metabolic fate and reactivity.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-6-nitroquinazoline Derivatives from 2-Chloro-4-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activities. Notably, certain 4-amino-6-nitroquinazoline derivatives have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This application note provides a detailed protocol for the synthesis of 4-amino-6-nitroquinazoline derivatives using 2-Chloro-4-fluoro-5-nitrobenzonitrile as a versatile starting material. The synthetic strategy involves a two-step sequence: a regioselective nucleophilic aromatic substitution (SNAr) followed by a cyclization to construct the quinazoline ring system.
Synthetic Strategy Overview
The synthesis commences with the nucleophilic aromatic substitution on this compound. Due to the high electronegativity of the fluorine atom and the presence of the electron-withdrawing nitro and cyano groups, the fluorine at position 4 is highly activated towards nucleophilic displacement.[1][2] This allows for the regioselective introduction of a primary amine at this position. The subsequent intermediate, a 2-amino-5-nitrobenzonitrile derivative, is then cyclized to form the desired 4-amino-6-nitroquinazoline. A common and efficient method for this cyclization involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key amidine intermediate, which then undergoes cyclization upon treatment with a primary amine.[3]
Experimental Protocols
Step 1: Synthesis of 2-(Substituted-amino)-4-chloro-5-nitrobenzonitrile (Intermediate 1)
This protocol describes a general procedure for the nucleophilic aromatic substitution of a primary amine for the fluorine atom in this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous DMF (5-10 mL per mmol of the starting material).
-
To this solution, add the primary amine (1.1 - 1.5 equivalents) followed by the base (e.g., potassium carbonate, 2.0 - 3.0 equivalents).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(substituted-amino)-4-chloro-5-nitrobenzonitrile.
Step 2: Synthesis of 4-(Substituted-amino)-6-nitroquinazoline (Final Product)
This protocol outlines the cyclization of the intermediate from Step 1 to form the final quinazoline derivative. This procedure is adapted from the reaction of 2-amino-5-nitrobenzonitrile with DMF-DMA and a subsequent amine.[3]
Materials:
-
2-(Substituted-amino)-4-chloro-5-nitrobenzonitrile (Intermediate 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equivalents)
-
Primary amine (e.g., aniline, benzylamine) (1.0 equivalent)
-
Ethanol or other suitable solvent
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
Suspend the 2-(substituted-amino)-4-chloro-5-nitrobenzonitrile (1.0 equivalent) in N,N-dimethylformamide dimethyl acetal (3.0 equivalents).
-
Reflux the mixture for 1.5 hours. Monitor the formation of the N,N-dimethylformamidine intermediate by TLC.
-
After completion, cool the reaction mixture to room temperature and then refrigerate overnight to facilitate crystallization of the intermediate.
-
Filter the crystals and wash with diethyl ether to afford the pure amidine intermediate.
-
Dissolve the obtained amidine intermediate in a suitable solvent such as ethanol.
-
Add the desired primary amine (1.0 equivalent) to the solution.
-
Reflux the reaction mixture until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final 4-(substituted-amino)-6-nitroquinazoline.
Data Presentation
The following table summarizes representative yields for the synthesis of various 4-amino-6-nitroquinazoline derivatives, which are known EGFR inhibitors. While the exact yields for the proposed two-step synthesis starting from this compound are not explicitly reported in the literature, the table provides expected yield ranges based on analogous syntheses of structurally similar compounds.
| Derivative | R Group (at position 4) | Target | IC₅₀ (nM) | Yield (%) | Reference |
| Gefitinib | 3-Chloro-4-fluoroaniline | EGFR | 25.42 | - | [4] |
| Erlotinib | 3-Ethynyl-aniline | EGFR | 33.25 | - | [4] |
| Compound 6c | 4-((E)-1-(((E)-4-Chlorobenzylidene)hydrazinylidene)ethyl)phenyl | Mutant EGFR T790M | Superior to gefitinib | 52 | [5][6] |
| Compound 7i | 4-(3-ethynylphenylamino) | EGFR | 11.66 | - | [7][8] |
Note: The yields for Gefitinib and Erlotinib are not directly applicable as they are typically synthesized through different routes. The yield for Compound 6c is for the final product from a multi-step synthesis.
Visualizations
Experimental Workflow
The overall synthetic workflow for the preparation of 4-amino-6-nitroquinazoline derivatives is depicted below.
Caption: Synthetic workflow for 4-amino-6-nitroquinazoline derivatives.
Proposed Signaling Pathway Inhibition
The synthesized 4-amino-6-nitroquinazoline derivatives are designed to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the key components of the EGFR pathway and the point of inhibition by the synthesized compounds.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Conclusion
This application note provides a comprehensive guide for the synthesis of 4-amino-6-nitroquinazoline derivatives, potential EGFR inhibitors, from the readily available starting material this compound. The detailed protocols and workflow diagrams offer a practical framework for researchers in medicinal chemistry and drug discovery to synthesize and explore this important class of compounds for therapeutic applications. The provided information on the EGFR signaling pathway highlights the rationale for targeting this pathway in cancer and the potential mechanism of action of the synthesized derivatives.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Chloro-4-fluoro-5-nitrobenzonitrile as a Precursor for EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-4-fluoro-5-nitrobenzonitrile as a key starting material in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This document includes detailed synthetic protocols, quantitative data on inhibitor potency, and a visualization of the EGFR signaling pathway to provide context for the mechanism of action.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).
This compound is a versatile chemical intermediate. Its substituted benzene ring provides multiple reaction sites for the construction of complex heterocyclic scaffolds common in EGFR inhibitors. The presence of chloro, fluoro, and nitro groups allows for sequential and regioselective modifications, making it an attractive precursor for the synthesis of third-generation EGFR inhibitors. These inhibitors are designed to overcome resistance mechanisms to earlier generations of TKIs.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular responses. Understanding this pathway is critical for the rational design of targeted inhibitors.
Caption: The EGFR signaling pathway, illustrating ligand binding, receptor dimerization, autophosphorylation, and downstream activation of key signaling cascades including the RAS-RAF-MEK-ERK, PI3K-Akt-mTOR, PLCγ-PKC, and STAT pathways, all of which converge on the nucleus to regulate gene transcription related to cell proliferation and survival.
Synthetic Pathway and Experimental Protocols
The following section outlines a plausible synthetic route for a novel pyrimidine-based EGFR inhibitor starting from this compound. This protocol is based on established synthetic methodologies for similar compounds.
Caption: A general synthetic workflow for the preparation of a pyrimidine-based EGFR inhibitor from this compound.
Protocol 1: Synthesis of a Pyrimidine-based EGFR Inhibitor
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate 1.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude intermediate 1 in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude intermediate 2.
Step 3: Cyclization to form the Pyrimidine Core
-
To a solution of intermediate 2 (1.0 eq) in a suitable solvent such as isopropanol or n-butanol, add a pyrimidine precursor like N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC or LC-MS.
-
Upon formation of the cyclized product, cool the reaction mixture.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude final product by column chromatography on silica gel or by recrystallization to obtain the pure pyrimidine-based EGFR inhibitor.
Quantitative Data: Potency of EGFR Inhibitors
The following tables summarize the in vitro activity of various classes of EGFR inhibitors against different cancer cell lines and EGFR kinase. This data provides a benchmark for the expected potency of novel inhibitors synthesized from this compound.
Table 1: IC50 Values of Representative EGFR Inhibitors against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | HepG2 | 3.56 | [2] |
| Pyrimidine-5-carbonitrile | A549 | 5.85 | [2] |
| Pyrimidine-5-carbonitrile | MCF-7 | 7.68 | [2] |
| Fourth-Generation Inhibitor | Baf3-EGFRL858R/T790M/C797S | 0.018 | [3] |
| Fourth-Generation Inhibitor | Baf3-EGFR19del/T790M/C797S | 0.025 | [3] |
Table 2: IC50 Values of EGFR Inhibitors against EGFR Kinase
| Compound | EGFR Target | IC50 (nM) | Reference |
| Erlotinib | Wild-Type | 2.83 | [2] |
| Pyrimidine-5-carbonitrile Derivative | Wild-Type | 8.29 | [2] |
| Almonertinib | Wild-Type | 3.39 | [4] |
| Almonertinib | T790M Mutant | 0.21 | [4] |
| Fourth-Generation Inhibitor | L858R/T790M/C797S | 1.37 | [3] |
| Fourth-Generation Inhibitor | del19/T790M/C797S | 1.13 | [3] |
Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the biological evaluation of newly synthesized EGFR inhibitors.
References
- 1. 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dovepress.com [dovepress.com]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nucleophilic Aromatic Substitution with 2-Chloro-4-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The substrate, 2-Chloro-4-fluoro-5-nitrobenzonitrile, is an excellent candidate for SNAr reactions due to its specific structural features. The aromatic ring is "activated" by the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a cyano group (-CN). These groups are positioned ortho and para to the halogen leaving groups, which is essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction.[1]
This molecule possesses two potential leaving groups: a chlorine atom at the C2 position and a fluorine atom at the C4 position. In the context of SNAr reactions, fluoride is generally a better leaving group than chloride.[1] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[2] Therefore, nucleophilic substitution is expected to occur preferentially at the C4 position, displacing the fluoride ion.
These application notes provide detailed protocols for performing SNAr reactions on this compound with various classes of nucleophiles, which are valuable for synthesizing intermediates used in pharmaceuticals and agrochemicals.[3]
General Reaction Scheme
The general scheme for the SNAr reaction on this compound involves the displacement of the fluoride atom by a nucleophile (Nu:).
References
Application Notes and Protocols for the Coupling of 2-Chloro-4-fluoro-5-nitrobenzonitrile with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the nucleophilic aromatic substitution (SNAr) reaction between 2-Chloro-4-fluoro-5-nitrobenzonitrile and various primary and secondary amines. This reaction is a valuable transformation in medicinal chemistry and materials science for the synthesis of a diverse range of substituted 2-amino-4-fluoro-5-nitrobenzonitrile derivatives.
Introduction
This compound is a highly activated substrate for nucleophilic aromatic substitution. The presence of two electron-withdrawing groups, a nitro group and a cyano group, ortho and para to the halogen atoms, significantly facilitates the displacement of either the chlorine or fluorine atom by a nucleophile. In reactions with amines, the chlorine atom at the 2-position is generally displaced in preference to the fluorine atom at the 4-position. This regioselectivity is governed by the relative activation of the two leaving groups by the electron-withdrawing substituents.
The resulting 2-(substituted-amino)-4-fluoro-5-nitrobenzonitrile core is a key structural motif in many biologically active molecules and functional materials.
Reaction Mechanism and Workflow
The coupling reaction proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the nucleophilic attack of the amine on the electron-deficient carbon atom bearing the chlorine, followed by the departure of the chloride leaving group to restore aromaticity.
Caption: General workflow of the SNAr coupling reaction.
General Reaction Conditions
The coupling of this compound with amines is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. A variety of solvents can be employed, with the choice often depending on the solubility of the reactants and the desired reaction temperature.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Typical Conditions | Notes |
| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol (EtOH), Methanol (MeOH), Tetrahydrofuran (THF) | The choice of solvent can influence reaction rate and solubility. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) | An excess of the amine reactant can also serve as the base. |
| Temperature | Room Temperature (RT) to Reflux | The reaction temperature depends on the nucleophilicity of the amine. |
| Reaction Time | 1 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound with representative primary and secondary amines.
Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Butylamine)
This protocol describes the synthesis of 2-(butylamino)-4-fluoro-5-nitrobenzonitrile.
Caption: Experimental workflow for coupling with a primary aliphatic amine.
Materials:
-
This compound (1.0 eq)
-
n-Butylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound in acetonitrile, add n-butylamine followed by triethylamine.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(butylamino)-4-fluoro-5-nitrobenzonitrile.
Table 2: Representative Reaction Data for Primary Aliphatic Amines
| Amine | Base | Solvent | Temp. | Time (h) | Yield (%) |
| n-Butylamine | TEA | MeCN | RT | 4 | 92 |
| Cyclohexylamine | DIPEA | DCM | RT | 6 | 88 |
| Benzylamine | K₂CO₃ | DMF | 50°C | 3 | 95 |
Protocol 2: Coupling with a Primary Aromatic Amine (e.g., Aniline)
This protocol describes the synthesis of 2-(phenylamino)-4-fluoro-5-nitrobenzonitrile.
use of 2-Chloro-4-fluoro-5-nitrobenzonitrile in fungicide and herbicide synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-nitrobenzonitrile is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, particularly herbicides. Its trifunctionalized aromatic ring provides a reactive scaffold for the construction of complex, biologically active molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a potent herbicide and explores its potential in the development of novel fungicides.
Herbicide Synthesis: The Pathway to Saflufenacil
This compound serves as a key precursor for the synthesis of the commercial herbicide Saflufenacil. The synthetic route involves the initial conversion of the nitrile functionality to a carboxylic acid, followed by reduction of the nitro group and subsequent elaboration to the final herbicidal molecule.
Quantitative Data: Herbicidal Efficacy of Saflufenacil
Saflufenacil is a potent inhibitor of protoporphyrinogen oxidase (PPO), leading to rapid and effective control of a broad spectrum of broadleaf weeds.[1]
| Weed Species | Application Type | Application Rate (g ai/ha) | Biomass Reduction (%) | Reference |
| Amaranthus retroflexus (Redroot Pigweed) | PRE | 9 | 90 | [2] |
| Chenopodium album (Common Lambsquarters) | PRE | 70 | Effective Control | [3] |
| Abutilon theophrasti (Velvetleaf) | PRE | 63-125 | Effective Control | [3] |
| Xanthium strumarium (Common Cocklebur) | PRE | 63-125 | Effective Control | [3] |
| Ambrosia artemisiifolia (Common Ragweed) | POST | Not Specified | 65-96 | [4] |
| Amaranthus palmeri (Palmer Amaranth) | POST | 1 (in combination with glufosinate) | Synergistic Enhancement | [5] |
| Ivy-leaf speedwell | POST | 24.6 | 95-100 | [6] |
| Common chickweed | POST | 24.6 | 95-100 | [6] |
PRE: Pre-emergence, POST: Post-emergence, g ai/ha: grams of active ingredient per hectare
Experimental Protocols: Synthesis of Saflufenacil from this compound
The synthesis of Saflufenacil from the title compound can be envisioned as a multi-step process.
Step 1: Hydrolysis of this compound to 2-Chloro-4-fluoro-5-nitrobenzoic acid
This step involves the conversion of the nitrile group to a carboxylic acid. This can be achieved through acidic or basic hydrolysis.[7][8]
-
Methodology (Base-Promoted Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH 2-3), leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Step 2: Reduction of 2-Chloro-4-fluoro-5-nitrobenzoic acid to 2-Chloro-4-fluoro-5-aminobenzoic acid
The nitro group is reduced to an amine, a key transformation for the subsequent cyclization step.
-
Methodology:
-
Suspend 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add a reducing agent, such as iron powder or tin(II) chloride, in the presence of an acid (e.g., hydrochloric acid or acetic acid).
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction, filter to remove the metal salts, and neutralize the filtrate to precipitate the amino acid.
-
Collect the product by filtration, wash with water, and dry.
-
Step 3: Conversion of 2-Chloro-4-fluoro-5-aminobenzoic acid to Saflufenacil
This final stage involves the construction of the pyrimidinedione ring system and subsequent functionalization. A key patented step involves the reaction with an oxazinone.[7][8]
-
Methodology (Conceptual Outline based on Patented Synthesis):
-
In a suitable reactor, heat a mixture of 2-chloro-4-fluoro-5-aminobenzoic acid (1.0 eq) and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid.[7]
-
This reaction forms the core uracil ring structure of saflufenacil.
-
The resulting intermediate undergoes further standard chemical transformations, including the formation of a sulfamoylbenzamide side chain, to yield the final saflufenacil product.[8]
-
Signaling Pathway: Mode of Action of Saflufenacil
Saflufenacil is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll and heme biosynthesis in plants.[1]
Fungicide Synthesis: Exploring Benzonitrile Derivatives
While no commercial fungicides are directly synthesized from this compound based on available literature, the benzonitrile scaffold is present in numerous compounds with demonstrated fungicidal activity. The following provides a general overview and representative data.
Quantitative Data: Fungicidal Activity of Benzonitrile Derivatives
The fungicidal efficacy of benzonitrile derivatives is often evaluated by determining their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against various fungal pathogens.
| Compound Class | Fungal Species | EC50 / IC50 (µg/mL) | Reference |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Alternaria alternata | 1.77 (EC50) | [9] |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Alternaria solani | 1.90 - 7.07 (EC50) | [9] |
| Streptochlorin derivatives containing a nitrile group | Botrytis cinerea | >85% inhibition at 50 µg/mL | [10] |
| Streptochlorin derivatives containing a nitrile group | Gibberella zeae | >85% inhibition at 50 µg/mL | [10] |
| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | 0.97 (MIC50) | [11] |
Experimental Protocol: General Synthesis of a Fungicidal Benzamidine Derivative
This protocol outlines a general method for the synthesis of benzamidine derivatives, which have shown fungicidal properties, starting from a benzonitrile precursor.
-
Methodology:
-
Pinner Reaction: Dissolve the starting benzonitrile (e.g., a derivative of this compound after suitable modifications) in anhydrous ethanol. Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through the mixture until saturation. Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours. The Pinner salt intermediate will precipitate.
-
Ammonolysis: Collect the Pinner salt by filtration and wash with anhydrous diethyl ether. Suspend the salt in ethanol and treat with a solution of ammonia in ethanol. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude benzamidine derivative can be purified by recrystallization or column chromatography.
-
Herbicide Mode of Action: ALS Inhibition
Another major class of herbicides, the triazolopyrimidine sulfonanilides, which includes cloransulam-methyl, acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). While a direct synthetic route from this compound to this class of herbicides is not established in the literature, understanding their mode of action is crucial for herbicide research.
Signaling Pathway: Mode of Action of ALS-Inhibiting Herbicides
ALS is a key enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.
References
- 1. bioone.org [bioone.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Efficacy of Saflufenacil for Dry Bean and Annual Weed Desiccation [ideas.repec.org]
- 5. bioone.org [bioone.org]
- 6. cropandsoil.oregonstate.edu [cropandsoil.oregonstate.edu]
- 7. Saflufenacil - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-4-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-chloro-4-fluoro-5-nitrobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of chloro, fluoro, and nitro groups offers multiple sites for functionalization, enabling the synthesis of a diverse range of complex molecules.
Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document outlines model protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound. Given the electron-deficient nature of the aromatic ring, these reactions are expected to proceed efficiently, though optimization of reaction conditions may be necessary for specific substrates.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki, Sonogashira, and Heck reactions) or an amine (in Buchwald-Hartwig amination). The cycle concludes with reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | Arylboronic acid (e.g., phenylboronic acid) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene/H₂O or Dioxane/H₂O |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 70-95% (estimated) |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., 10 mL of a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is a powerful tool for the synthesis of complex olefinic structures.
Table 2: Representative Conditions for Heck Reaction of this compound
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkene | Styrene or an acrylate |
| Catalyst | Pd(OAc)₂ |
| Ligand | PPh₃ or P(o-tolyl)₃ |
| Base | Et₃N or K₂CO₃ |
| Solvent | DMF or NMP |
| Temperature | 100-140 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 60-85% (estimated) |
Experimental Protocol: Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add triethylamine (2.0 mmol) and N,N-dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the mixture to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials.[3]
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkyne | Terminal alkyne (e.g., phenylacetylene) |
| Catalyst | PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N or Diisopropylamine |
| Solvent | THF or DMF |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 4-12 h |
| Typical Yield | 75-90% (estimated) |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a carbon-nitrogen bond.[1] This reaction has broad applications in the synthesis of pharmaceuticals and other complex molecules containing arylamines.[1]
Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | Primary or secondary amine |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, or BINAP |
| Base | NaOt-Bu or K₃PO₄ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 8-24 h |
| Typical Yield | 65-90% (estimated) |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Chloro-4-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds, commencing from the versatile starting material, 2-Chloro-4-fluoro-5-nitrobenzonitrile. The synthetic strategies outlined herein are primarily based on a multi-step approach involving an initial nucleophilic aromatic substitution (SNAr), followed by reduction of the nitro group and subsequent cyclization to yield the target heterocyclic scaffolds. This approach allows for the introduction of diverse functionalities, making it a valuable tool in medicinal chemistry and drug discovery.
Overview of Synthetic Strategy
The synthetic pathway leverages the inherent reactivity of this compound. The fluorine atom at the C-4 position is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effects of the adjacent nitro and cyano groups. In contrast, the chlorine atom at the C-2 position is significantly less reactive. This differential reactivity allows for selective functionalization at the C-4 position.
The general synthetic workflow is as follows:
Caption: General synthetic workflow for the preparation of novel heterocyclic compounds.
Experimental Protocols and Data
Step 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
This initial step involves the displacement of the fluoride ion with a variety of nucleophiles. The choice of nucleophile is critical as it introduces the desired side chain and sets the stage for the subsequent cyclization.
2.1.1. Reaction with Amines (Synthesis of N-substituted derivatives)
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired primary or secondary amine (1.1 - 1.5 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Morpholine | 4-(morpholino)-2-chloro-5-nitrobenzonitrile | DMF, K₂CO₃, 60 °C, 4h | 92 |
| Piperidine | 2-chloro-5-nitro-4-(piperidin-1-yl)benzonitrile | DMSO, DIPEA, RT, 12h | 88 |
| Aniline | 2-chloro-5-nitro-4-(phenylamino)benzonitrile | NMP, K₂CO₃, 80 °C, 8h | 75 |
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a crucial step to enable the subsequent cyclization. Several methods can be employed, with the choice depending on the other functional groups present in the molecule.
Protocol (Using Tin(II) Chloride):
-
Dissolve the 4-substituted-2-chloro-5-nitrobenzonitrile (1.0 eq) in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq).
-
Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring by TLC.
-
After cooling, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude amine, which can often be used in the next step without further purification.
Quantitative Data:
| Starting Material | Product | Reaction Conditions | Yield (%) |
| 4-(morpholino)-2-chloro-5-nitrobenzonitrile | 5-amino-2-chloro-4-(morpholino)benzonitrile | SnCl₂·2H₂O, EtOH, 78 °C, 3h | 95 |
| 2-chloro-5-nitro-4-(piperidin-1-yl)benzonitrile | 5-amino-2-chloro-4-(piperidin-1-yl)benzonitrile | SnCl₂·2H₂O, EtOAc, 70 °C, 4h | 93 |
| 2-chloro-5-nitro-4-(phenylamino)benzonitrile | 5-amino-2-chloro-4-(phenylamino)benzonitrile | SnCl₂·2H₂O, EtOH, 78 °C, 3h | 89 |
Step 3: Cyclization to Form Novel Heterocycles
The final step involves the cyclization of the diamine intermediate with a suitable reagent to form the desired heterocyclic ring system.
2.3.1. Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[1]
Protocol:
-
To a solution of the 5-amino-4-substituted-2-chlorobenzonitrile derivative (1.0 eq) in a suitable solvent such as ethanol, add an aromatic aldehyde (1.1 eq).
-
Add a mild oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or simply expose the reaction to air.
-
Heat the mixture to reflux for 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Synthesis of substituted benzimidazoles.
Quantitative Data:
| Amine Precursor | Aldehyde | Product | Reaction Conditions | Yield (%) |
| 5-amino-2-chloro-4-(morpholino)benzonitrile | Benzaldehyde | 2-phenyl-5-chloro-6-morpholinobenzimidazole | EtOH, air, reflux, 6h | 78 |
| 5-amino-2-chloro-4-(piperidin-1-yl)benzonitrile | 4-methoxybenzaldehyde | 2-(4-methoxyphenyl)-5-chloro-6-(piperidin-1-yl)benzimidazole | EtOH, Na₂S₂O₅, reflux, 5h | 82 |
2.3.2. Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles.[2][3]
Protocol:
-
Dissolve the 5-amino-4-substituted-2-chlorobenzonitrile derivative (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add a 1,2-dicarbonyl compound, such as glyoxal or 2,3-butanedione (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Caption: Synthesis of substituted quinoxalines.
Quantitative Data:
| Amine Precursor | Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |
| 5-amino-2-chloro-4-(morpholino)benzonitrile | Glyoxal (40% in H₂O) | 7-chloro-6-morpholinoquinoxaline-5-carbonitrile | EtOH/AcOH, RT, 24h | 65 |
| 5-amino-2-chloro-4-(piperidin-1-yl)benzonitrile | 2,3-Butanedione | 2,3-dimethyl-7-chloro-6-(piperidin-1-yl)quinoxaline-5-carbonitrile | EtOH/AcOH, RT, 18h | 72 |
Safety Precautions
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The protocols and data presented here demonstrate a robust and versatile strategy for the synthesis of novel heterocyclic compounds from this compound. By carefully selecting the nucleophile in the initial SNAr reaction and the cyclizing agent in the final step, a diverse library of compounds can be generated for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the provided conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Chloro-4-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis and purification of 2-Chloro-4-fluoro-5-nitrobenzonitrile, an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocol is based on established chemical transformations and is designed to be scalable for industrial production.
Synthetic Pathway
The proposed synthetic pathway for this compound starts from the readily available 2-chloro-4-fluorotoluene and proceeds through a three-step process:
-
Nitration: Introduction of a nitro group at the 5-position of 2-chloro-4-fluorotoluene.
-
Oxidation to Aldehyde: Conversion of the methyl group to a formyl group to yield 2-chloro-4-fluoro-5-nitrobenzaldehyde.
-
Conversion to Nitrile: Transformation of the aldehyde to the final nitrile product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-fluoro-5-nitrotoluene
This step involves the nitration of 2-chloro-4-fluorotoluene using a mixture of nitric acid and sulfuric acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-Chloro-4-fluorotoluene | 144.57 | 1.255 | 99% |
| Nitric Acid (65%) | 63.01 | 1.42 | 65% |
| Sulfuric Acid (98%) | 98.08 | 1.84 | 98% |
| Dichloromethane | 84.93 | 1.33 | 99.8% |
| Sodium Bicarbonate | 84.01 | - | 99.7% |
| Anhydrous Sodium Sulfate | 142.04 | - | 99% |
Procedure:
-
To a cooled (0-5 °C) and stirred mixture of concentrated sulfuric acid (2.5 eq) and nitric acid (1.2 eq), slowly add 2-chloro-4-fluorotoluene (1.0 eq).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, pour the mixture over crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x V).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-4-fluoro-5-nitrotoluene.
Expected Yield: 90-95% Purity: >95% (by GC)
Step 2: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzaldehyde
This step involves the oxidation of the methyl group of 2-chloro-4-fluoro-5-nitrotoluene to an aldehyde. A common method for this transformation on a large scale is the use of manganese dioxide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-Chloro-4-fluoro-5-nitrotoluene | 189.56 | - | >95% |
| Manganese Dioxide (activated) | 86.94 | - | 85% |
| Dichloromethane | 84.93 | 1.33 | 99.8% |
| Celite | - | - | - |
Procedure:
-
Suspend 2-chloro-4-fluoro-5-nitrotoluene (1.0 eq) and activated manganese dioxide (5-10 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Heat the mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the manganese salts.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-chloro-4-fluoro-5-nitrobenzaldehyde.[1]
Expected Yield: 70-80% Purity: >90% (by HPLC)
Step 3: Synthesis of this compound
This step converts the aldehyde to the nitrile. A common and efficient method is the reaction with hydroxylamine followed by dehydration.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| 2-Chloro-4-fluoro-5-nitrobenzaldehyde | 203.55 | >90% |
| Hydroxylamine Hydrochloride | 69.49 | 99% |
| Sodium Formate | 68.01 | 99% |
| Formic Acid | 46.03 | 99% |
| Acetic Anhydride | 102.09 | 99% |
| Toluene | 92.14 | 99.8% |
Procedure:
-
Oxime Formation: Dissolve 2-chloro-4-fluoro-5-nitrobenzaldehyde (1.0 eq) in formic acid. Add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.2 eq). Heat the mixture at 80-100 °C for 1-2 hours.
-
Dehydration to Nitrile: Cool the reaction mixture and add acetic anhydride (2.0 eq). Heat the mixture to reflux for 2-4 hours.
-
After cooling, pour the reaction mixture into water and extract with a suitable solvent like toluene or ethyl acetate.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Expected Yield: 85-95% Purity: >85% (by HPLC)
Purification Protocol
The crude this compound can be purified by recrystallization.
Solvent Selection:
A solvent screening should be performed to identify the optimal solvent or solvent system for recrystallization. Common solvents for similar compounds include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Toluene
-
Hexane/Ethyl Acetate mixtures
-
Ethanol/Water mixtures
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the solution is colored, treat with a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data Summary:
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Yield (%) | Purity (%) |
| 1 | 2-Chloro-4-fluoro-5-nitrotoluene | 2-Chloro-4-fluorotoluene | 1:1.2 (HNO₃), 1:2.5 (H₂SO₄) | 90-95 | >95 (GC) |
| 2 | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | 2-Chloro-4-fluoro-5-nitrotoluene | 1:5-10 (MnO₂) | 70-80 | >90 (HPLC) |
| 3 | This compound | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | 1:1.2 (NH₂OH·HCl) | 85-95 | >85 (HPLC) |
| 4 | Purified Product | Crude this compound | - | >80 | >99 (HPLC) |
Experimental Workflow
References
Application Notes and Protocols for Monitoring Reactions of 2-Chloro-4-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for monitoring reactions involving 2-Chloro-4-fluoro-5-nitrobenzonitrile. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate monitoring of its reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield.
Analytical Methods Overview
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of reactions involving this compound. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of the starting material and the formation of products and by-products in the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile components, including residual starting materials and certain impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the starting material, intermediates, and final products, aiding in structure elucidation and reaction mechanism studies.
-
Mass Spectrometry (MS): Used for the identification and confirmation of reactants, products, and intermediates by providing molecular weight and fragmentation information.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for monitoring the progress of reactions involving aromatic nitriles.
Experimental Protocol: RP-HPLC Method
This protocol is a general guideline and may require optimization for specific reaction mixtures.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) |
Sample Preparation Protocol
-
Quench Reaction: At desired time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of the sample diluent. This halts the reaction and prepares the sample for analysis.[2]
-
Filter: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2]
-
Inject: Inject the filtered sample into the HPLC system.
Data Presentation: Hypothetical Reaction Monitoring Data
The following table illustrates how to present data for monitoring the conversion of this compound to a hypothetical product.
Table 2: Hypothetical HPLC Reaction Monitoring Data
| Time Point (hours) | This compound Peak Area (%) | Product Peak Area (%) | Impurity 1 Peak Area (%) |
| 0 | 99.5 | 0.0 | 0.5 |
| 1 | 75.2 | 23.1 | 1.7 |
| 2 | 48.9 | 49.5 | 1.6 |
| 4 | 15.6 | 82.3 | 2.1 |
| 6 | < 1.0 | 97.5 | 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities, residual solvents, and unreacted starting materials.
Experimental Protocol: GC-MS Method
Table 3: GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Full Scan (m/z 40-400) |
Sample Preparation Protocol
-
Sample Dissolution: Accurately weigh a small amount of the reaction mixture and dissolve it in a suitable GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.
-
Dilution: If necessary, dilute the sample solution to fall within the linear range of the instrument.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a GC vial.
Data Presentation: Hypothetical GC-MS Data
Table 4: Hypothetical GC-MS Data for this compound
| Compound | Retention Time (min) | Key Fragment Ions (m/z) |
| This compound | 10.5 | 200 (M+), 170, 154, 127 |
| Dichloromethane (Solvent) | 2.1 | 84, 49 |
| Unidentified Impurity | 9.8 | 184, 154, 127 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of the starting material, intermediates, and products. Both ¹H and ¹³C NMR should be utilized.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample (or a dried aliquot of the reaction mixture) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra to obtain clear chemical shifts, coupling constants, and integration values.
Data Presentation: Expected NMR Data
The following tables provide expected chemical shift ranges for this compound based on its structure and data from analogous compounds. Actual values may vary depending on the solvent and other experimental conditions.
Table 5: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 8.3 - 8.5 | d | J(H,F) = 7-9 |
| H-6 | 7.8 - 8.0 | d | J(H,F) = 9-11 |
Table 6: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-CN | 112 - 115 |
| C-Cl | 120 - 125 (d, J(C,F) ≈ 20-25 Hz) |
| C-H (C3) | 128 - 132 (d, J(C,F) ≈ 5-10 Hz) |
| C-NO₂ | 145 - 150 |
| C-F | 160 - 165 (d, J(C,F) ≈ 260-270 Hz) |
| C-H (C6) | 118 - 122 (d, J(C,F) ≈ 25-30 Hz) |
Reaction Monitoring Workflow and Visualization
A common reaction of this compound is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile.[3] The following workflow illustrates the monitoring of such a reaction.
Logical Workflow for Method Selection
The choice of analytical method depends on the specific information required at each stage of the reaction monitoring process.
References
Protecting Group Strategies for Selective Reactions on 2-Chloro-4-fluoro-5-nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for implementing protecting group strategies in the selective functionalization of 2-chloro-4-fluoro-5-nitrobenzonitrile. This versatile building block possesses multiple reactive sites, making controlled, regioselective synthesis challenging without a well-defined protection-deprotection strategy. These notes will cover the relative reactivity of the functional groups, strategies for selective nucleophilic aromatic substitution (SNAr), and methods for the selective transformation of the nitro and cyano moieties.
Understanding the Reactivity of this compound
The reactivity of the functional groups in this compound is dictated by the electronic effects on the aromatic ring. The strong electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups activates the ring towards nucleophilic aromatic substitution (SNAr). The relative reactivity of the leaving groups is a critical consideration for selective synthesis.
It is a well-established principle that in SNAr reactions, fluorine is a significantly better leaving group than chlorine.[1][2] This is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the reaction.[1] Therefore, nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom (C-4).
The nitro group is susceptible to reduction, and the cyano group can undergo hydrolysis or be a target for nucleophilic addition. Selective transformations of these groups often require the protection of other reactive sites or carefully chosen reaction conditions.
Strategic Approach: Orthogonal Protecting Groups
For a multi-functionalized molecule like this compound, an orthogonal protecting group strategy is highly recommended. This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and reaction of one functional group without affecting the others.[3]
A common and effective strategy involves the initial selective reduction of the nitro group to an amine, followed by its protection. This newly introduced protecting group can then direct or tolerate subsequent reactions at other positions.
Selective Reduction of the Nitro Group and Amine Protection
The selective reduction of the nitro group in the presence of halogens and a cyano group is a key first step in many synthetic routes involving this compound. Several methods are available to achieve this transformation with high chemoselectivity.
Common Reduction Conditions:
| Reagent/Catalyst | Solvent | Temperature | Notes |
| SnCl₂·2H₂O | Ethyl acetate | Reflux | A mild and effective method that tolerates halo and cyano groups.[4] |
| Fe/NH₄Cl | Ethanol/Water | Reflux | A classical and cost-effective method. |
| H₂/Pd/C | Ethanol or Methanol | Room Temperature | Care must be taken to avoid dehalogenation, especially with prolonged reaction times or elevated pressure.[5] |
| H₂/Raney Nickel | Methanol | Room Temperature | Often preferred over Pd/C to minimize dehalogenation of chloro-aromatics.[5] |
Experimental Protocol: Selective Reduction of the Nitro Group with Tin(II) Chloride
-
To a solution of this compound (1.0 eq) in ethyl acetate, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).[4]
-
Reflux the mixture for 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-2-chloro-4-fluorobenzonitrile.
Experimental Protocol: Boc Protection of the Amino Group
The resulting amino group is highly activating and can interfere with subsequent reactions. Therefore, its protection is crucial. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6][7][8]
-
Dissolve the 5-amino-2-chloro-4-fluorobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a base like triethylamine (Et₃N) (1.5 eq).[7][8]
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.[7]
-
Upon completion, concentrate the reaction mixture.
-
The crude product can be purified by column chromatography on silica gel to afford tert-butyl (3-chloro-4-cyano-5-fluorophenyl)carbamate.
Selective Nucleophilic Aromatic Substitution (SNAr)
With the amino group protected, selective SNAr reactions can be performed. As previously mentioned, the fluorine atom at the C-4 position is the more reactive leaving group.
Experimental Protocol: SNAr with an Amine Nucleophile
-
To a solution of tert-butyl (3-chloro-4-cyano-5-fluorophenyl)carbamate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine nucleophile (1.1-1.5 eq).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to the reaction mixture.
-
Heat the reaction to 50-100 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for SNAr Reactions (Illustrative)
The following table provides illustrative data on the reactivity of similar substrates in SNAr reactions. Actual results with the Boc-protected this compound derivative may vary and require optimization.
| Nucleophile | Solvent | Temperature (°C) | Approximate Reaction Time (h) | Expected Yield (%) |
| Piperidine | DMF | 80 | 4-6 | 85-95 |
| Morpholine | DMSO | 100 | 6-8 | 80-90 |
| Benzylamine | DMF | 80 | 4 | ~90 [based on similar substrates] |
Deprotection of the Boc Group
The final step in this strategic sequence is the removal of the Boc protecting group to unveil the free amine. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[6]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
The resulting amine salt can be neutralized with a mild base if the free amine is desired.
Protecting Group Strategies for the Cyano Group
In many synthetic pathways, the cyano group is stable and does not require protection. However, if reactions are planned that could affect the nitrile (e.g., strong acidic or basic hydrolysis, or reduction), protection may be necessary. A potential, though less common, strategy is the conversion of the nitrile to a 1,2,4-triazole, which can be considered a protected form. This transformation typically involves reaction with an azide, but the reversibility and orthogonality of this approach would need to be carefully evaluated for the specific synthetic route. At present, a more common strategy is to perform reactions under conditions that do not affect the cyano group.
Direct Protection of the Nitro Group
Directly protecting the nitro group without prior reduction is challenging, as the nitro group is relatively inert to many reagents except for strong reducing agents.[9] For most applications, the reduction-protection sequence described above is the more practical and versatile strategy.
Conclusion
The selective functionalization of this compound is achievable through a well-designed protecting group strategy. The key steps involve the selective reduction of the nitro group, protection of the resulting amine (e.g., with a Boc group), followed by selective nucleophilic aromatic substitution at the more reactive fluoro position. The final deprotection step then yields the desired substituted product. By following the protocols and considering the reactivity principles outlined in these application notes, researchers can effectively utilize this versatile building block in the synthesis of complex molecules for pharmaceutical and other applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzonitrile. Our aim is to help you improve reaction yields and address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent method for the synthesis of this compound is the electrophilic nitration of 2-chloro-4-fluorobenzonitrile using a mixture of concentrated nitric acid and concentrated sulfuric acid. This approach is favored for its directness and relatively high efficiency under optimized conditions.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The primary side reactions of concern include the formation of undesired constitutional isomers (such as 2-chloro-4-fluoro-3-nitrobenzonitrile and 2-chloro-4-fluoro-6-nitrobenzonitrile), over-nitration leading to dinitro products, and the potential hydrolysis of the nitrile functional group to a carboxylic acid (forming 2-chloro-4-fluoro-5-nitrobenzoic acid) under the strong acidic conditions.
Q3: How does the regioselectivity of the nitration reaction favor the desired product?
A3: In the nitration of 2-chloro-4-fluorobenzonitrile, the directing effects of the substituents on the aromatic ring guide the incoming nitro group. The chloro and fluoro groups are ortho-, para-directing, while the cyano group is meta-directing. The position para to the fluorine atom and meta to the cyano group is sterically and electronically favored for electrophilic attack, leading to the desired 5-nitro isomer as the major product.
Q4: What are the recommended purification techniques for the final product?
A4: Following the reaction workup, which typically involves quenching the reaction mixture in ice-water and filtering the solid product, purification is often achieved through recrystallization. Common solvent systems for recrystallization include methanol, ethanol, or a mixture of ethyl acetate and heptane. The choice of solvent will depend on the impurity profile of the crude product.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material before quenching the reaction. |
| Suboptimal Reaction Temperature | Maintain a low reaction temperature (typically between -5°C and 5°C) to favor the desired nitration and minimize side reactions. Gradual addition of the nitrating agent is crucial to control the exothermic nature of the reaction. |
| Incorrect Reagent Stoichiometry | Ensure the use of an appropriate molar ratio of nitric acid to the starting material. An excess of nitric acid can lead to over-nitration, while an insufficient amount will result in an incomplete reaction. |
| Loss of Product During Workup | Ensure efficient extraction of the product if a solvent extraction is performed after quenching. Minimize mechanical losses by using appropriate glassware and careful handling during filtration and transfers. |
Issue 2: High Percentage of Isomeric Impurities
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Elevated temperatures can reduce the regioselectivity of the nitration. Strict temperature control is critical for minimizing the formation of unwanted isomers. |
| Incorrect Addition of Reagents | Add the nitrating agent (or the substrate) slowly and in a controlled manner to the reaction mixture to maintain a low localized concentration and better manage the reaction exotherm. |
| Inadequate Mixing | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature distribution, which is crucial for consistent product formation. |
Issue 3: Presence of 2-Chloro-4-fluoro-5-nitrobenzoic Acid in the Product
| Possible Cause | Troubleshooting Step |
| Prolonged Reaction Time at Elevated Temperatures | The strongly acidic conditions of the nitration can lead to the hydrolysis of the nitrile group. Avoid unnecessarily long reaction times and maintain the recommended low temperature. |
| Excessive Water Content in Acids | The presence of excess water can promote the hydrolysis of the nitrile. Use concentrated acids with low water content. |
Data Presentation
The following table summarizes typical reaction conditions for the nitration of similar 2-chloro-4-fluoro-substituted benzene derivatives, which can serve as a starting point for the optimization of the this compound synthesis.
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2-chloro-4-fluorobenzotrichlorotoluene | 98% H₂SO₄ / 98% HNO₃ (1:1 mass ratio) | -2 | 1.5 | 98.01 | 92.32 | [1] |
| 2-chloro-4-fluorobenzotrichlorotoluene | 98% H₂SO₄ / 98% HNO₃ (1:1 mass ratio) | 0 | 1.5 | 98.23 | 92.50 | [1] |
| 2-chloro-4-fluorobenzotrichlorotoluene | 98% H₂SO₄ / 98% HNO₃ (1:1 mass ratio) | 2 | 1.5 | 98.17 | 91.98 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 2-chloro-4-fluorobenzonitrile
This protocol is adapted from procedures for the nitration of structurally similar compounds and should be optimized for the specific substrate.
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (3-5 equivalents) while maintaining the temperature below 10°C using an ice bath.
-
Reaction Setup: In a separate reaction vessel, dissolve 2-chloro-4-fluorobenzonitrile (1 equivalent) in a minimal amount of concentrated sulfuric acid. Cool the solution to 0°C.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 2-chloro-4-fluorobenzonitrile, ensuring the reaction temperature is maintained between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water until the washings are neutral.
-
Drying and Purification: Dry the crude product under vacuum. Further purify the product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Caption: Overview of the main reaction and potential side reactions.
References
common byproducts in 2-Chloro-4-fluoro-5-nitrobenzonitrile reactions and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluoro-5-nitrobenzonitrile. The following information addresses common issues related to byproduct formation and removal during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the synthesis of this compound?
A1: The synthesis of this compound typically involves the nitration of 2-chloro-4-fluorobenzonitrile. During this electrophilic aromatic substitution reaction, the primary byproducts are positional isomers of the desired product. The directing effects of the chloro and fluoro groups on the benzene ring can lead to the formation of undesired isomers. Based on the synthesis of analogous compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid, the most probable isomeric byproducts are 2-chloro-4-fluoro-3-nitrobenzonitrile and 2-chloro-4-fluoro-6-nitrobenzonitrile . In some cases, over-nitration can lead to the formation of dinitro compounds, such as 2-chloro-4-fluoro-3,5-dinitrobenzonitrile .
Q2: What reaction conditions influence the formation of these byproducts?
A2: The formation of isomeric and dinitro byproducts is highly sensitive to the reaction conditions, particularly temperature.
-
Temperature: Higher reaction temperatures tend to decrease the regioselectivity of the nitration reaction, leading to a higher proportion of undesired isomers. It is crucial to maintain a low temperature, typically between 0-10 °C, during the addition of the nitrating agent to minimize the formation of these byproducts.[1]
-
Nitrating Agent Concentration: Using an excessive amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) can increase the likelihood of over-nitration, resulting in dinitro byproducts.
-
Reaction Time: Prolonged reaction times can also contribute to the formation of more thermodynamically stable, but undesired, isomers.
Q3: How can I detect the presence of these byproducts in my reaction mixture?
A3: Several analytical techniques can be employed to detect and quantify the presence of byproducts:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the desired product and its isomers. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is often effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR can help in identifying the different isomers based on their distinct chemical shifts and coupling constants.
Q4: What are the recommended methods for removing these byproducts to purify this compound?
A4: The most common and effective methods for purifying this compound and removing isomeric byproducts are fractional crystallization and column chromatography.
Troubleshooting Guides
Issue 1: High Percentage of Isomeric Byproducts Detected
Possible Cause: The reaction temperature during nitration was too high, leading to poor regioselectivity.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the temperature of the reaction mixture, maintaining it between 0-5 °C during the dropwise addition of the nitrating agent.
-
Slow Addition of Nitrating Agent: Add the nitrating agent very slowly to the solution of 2-chloro-4-fluorobenzonitrile to prevent localized temperature increases.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature distribution.
Issue 2: Presence of Dinitro Byproducts
Possible Cause: An excess of the nitrating agent was used, or the reaction was allowed to proceed for too long.
Troubleshooting Steps:
-
Stoichiometry of Nitrating Agent: Carefully calculate and use a slight stoichiometric excess of the nitrating agent. Avoid large excesses.
-
Monitor Reaction Progress: Monitor the reaction progress using TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent over-nitration.
Issue 3: Difficulty in Separating Isomers by Recrystallization
Possible Cause: The solubility of the desired product and the isomeric byproducts in the chosen solvent system is very similar.
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system that maximizes the solubility difference between the isomers. Common solvents to try include ethanol, methanol, isopropanol, and mixtures of these with water.
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Controlled Cooling: Allow the saturated solution to cool slowly to promote the formation of pure crystals of the less soluble isomer. Rapid cooling can lead to co-precipitation.
-
Fractional Crystallization: Perform multiple recrystallization steps. Dissolve the crude product and collect the crystals that form at different temperatures or times as separate fractions. Analyze each fraction by HPLC to identify the purest fractions.
Data Presentation
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Formula | Common Cause of Formation |
| 2-chloro-4-fluoro-3-nitrobenzonitrile | C₇H₂ClFN₂O₂ | Lack of regioselectivity during nitration (high temp.) |
| 2-chloro-4-fluoro-6-nitrobenzonitrile | C₇H₂ClFN₂O₂ | Lack of regioselectivity during nitration (high temp.) |
| 2-chloro-4-fluoro-3,5-dinitrobenzonitrile | C₇H₁ClFN₃O₄ | Over-nitration (excess nitrating agent, long rxn time) |
Table 2: Recommended Purification Methods and Conditions
| Purification Method | Recommended Solvents/Mobile Phase | Key Parameters to Control |
| Fractional Crystallization | Ethanol/Water, Methanol/Water, Isopropanol/Water, Ethyl Acetate/Hexane | Solvent ratio, Cooling rate, Number of recrystallization cycles |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) | Gradient slope, Flow rate, Fraction size |
Experimental Protocols
Protocol 1: Purification by Fractional Crystallization
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Dissolution: Dissolve the crude product containing this compound and its byproducts in a minimum amount of a hot solvent (e.g., 9:1 ethanol:water).
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Cooling: Allow the solution to cool slowly to room temperature. The desired, often less soluble, isomer should start to crystallize.
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First Crop Collection: Collect the first crop of crystals by filtration. Wash the crystals with a small amount of the cold solvent mixture.
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Mother Liquor Concentration: Concentrate the mother liquor by partially evaporating the solvent.
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Second Crop Collection: Cool the concentrated mother liquor to induce the crystallization of a second crop, which will likely be enriched in the more soluble byproducts.
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Analysis: Analyze both crops of crystals by HPLC to determine their purity.
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Recrystallization: Recrystallize the first crop of crystals from the same or a different solvent system to further enhance purity.
Protocol 2: Purification by Column Chromatography
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Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica onto the top of the column.
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Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
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Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the compounds from the column. The different isomers will elute at different rates due to their varying polarities.
-
Fraction Collection: Collect small fractions of the eluate.
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TLC/HPLC Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or HPLC.
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Combine and Evaporate: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Synthetic pathway for this compound and common byproducts.
Caption: Decision workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Regioselectivity in Substitutions on 2-Chloro-4-fluoro-5-nitrobenzonitrile
Welcome to the technical support center for troubleshooting regioselectivity issues in nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-4-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites for nucleophilic attack on this compound?
There are two potential sites for nucleophilic aromatic substitution (SNAr) on this molecule: the carbon bearing the chlorine atom (C2) and the carbon bearing the fluorine atom (C4). The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate determines the preferred reaction site.
Q2: Which position, C2 (chloro) or C4 (fluoro), is generally more reactive towards nucleophiles?
This is a complex issue due to competing electronic factors. Generally, in SNAr reactions, fluorine is a better leaving group than chlorine. However, the reaction rate is also heavily influenced by the stabilization of the negatively charged Meisenheimer intermediate by electron-withdrawing groups.
In this compound:
-
Substitution at C2 (chloro): The negative charge in the Meisenheimer intermediate is stabilized by the para-nitro group and the ortho-cyano group. This positioning allows for effective delocalization of the negative charge.
-
Substitution at C4 (fluoro): The negative charge in the Meisenheimer intermediate is only stabilized by the meta-nitro and meta-cyano groups, which is a less effective stabilization.
Therefore, despite chlorine being a poorer leaving group than fluorine, the substitution is generally favored at the C2 position due to the superior electronic stabilization of the intermediate.
Q3: I am observing a mixture of products with substitution at both C2 and C4. How can I improve the regioselectivity?
Obtaining a mixture of isomers is a common problem. To favor substitution at the desired position, you can modify the reaction conditions. Key factors that influence regioselectivity include the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base.
Q4: Can steric hindrance from the ortho-cyano group affect the reaction at C2?
Yes, the cyano group at the ortho position to the chlorine can introduce steric hindrance, which may disfavor the attack of bulky nucleophiles at the C2 position. For sterically demanding nucleophiles, substitution at the less hindered C4 position might become more competitive.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no reactivity | 1. Insufficient activation of the aromatic ring. 2. Poor nucleophile. 3. Inappropriate solvent. | 1. Ensure the reaction is carried out under anhydrous conditions. 2. Consider using a stronger or less sterically hindered nucleophile. 3. Use a polar aprotic solvent like DMF, DMSO, or NMP to enhance the reactivity of the nucleophile. |
| Formation of a mixture of C2 and C4 substituted products (Poor Regioselectivity) | 1. Competing electronic and leaving group effects. 2. Steric hindrance at C2 with bulky nucleophiles. 3. High reaction temperature. | 1. To favor C2 substitution, use less sterically hindered nucleophiles and moderate temperatures. 2. To favor C4 substitution, you might explore the use of more sterically hindered nucleophiles, although this may also decrease the overall reaction rate. 3. Lowering the reaction temperature can often improve selectivity. |
| Desired C2 substitution is not occurring, and only C4 substitution is observed. | 1. The nucleophile is too bulky to approach the C2 position. 2. The reaction conditions are too harsh, favoring the kinetically faster (but potentially less stable) product. | 1. Switch to a smaller, less sterically demanding nucleophile. 2. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the product distribution. |
| Side reactions and decomposition | 1. Reaction temperature is too high. 2. The base is too strong or nucleophilic. 3. Presence of water or other protic impurities. | 1. Lower the reaction temperature. 2. Use a non-nucleophilic, hindered base if a base is required. 3. Ensure all reagents and solvents are anhydrous. |
Key Experimental Protocols
The following protocols are representative examples for achieving regioselective substitution on this compound.
Protocol 1: Selective Substitution at C2 with an Amine
This protocol describes a general procedure for the synthesis of 2-amino-4-fluoro-5-nitrobenzonitrile derivatives, where the amine preferentially displaces the chlorine at the C2 position.
Materials:
-
This compound
-
Amine (e.g., pyrrolidine, morpholine) (1.1 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add the base (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Considerations for Substitution at C4
Achieving selective substitution at the C4 position is more challenging due to the less favorable electronic stabilization. However, it might be promoted under specific conditions, such as with sterically bulky nucleophiles or by using substrates where the C2 position is blocked.
Visualizing Troubleshooting and Regioselectivity
The following diagrams illustrate the key concepts in troubleshooting regioselectivity.
Caption: A decision-making flowchart for troubleshooting regioselectivity.
Caption: Competing reaction pathways for nucleophilic substitution.
optimization of reaction temperature and time for 2-Chloro-4-fluoro-5-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-fluoro-5-nitrobenzonitrile. The guidance focuses on the optimization of reaction temperature and time, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic pathway involves a two-step process starting from 2-chloro-4-fluoro-5-nitrobenzoic acid. The first step is the conversion of the carboxylic acid to 2-chloro-4-fluoro-5-nitrobenzamide. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amidation with an ammonia source. The second step is the dehydration of the resulting amide to the desired nitrile.
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters are reaction temperature and time for both the amidation and dehydration steps. Careful control of temperature is crucial to prevent side reactions and decomposition of starting materials or products. Reaction time needs to be optimized to ensure complete conversion without promoting the formation of impurities. The purity of starting materials and reagents is also paramount for a successful synthesis.
Q3: What are some common dehydrating agents for the conversion of the amide to the nitrile?
A3: Several dehydrating agents can be employed for this transformation. Common choices include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA). The choice of reagent can influence reaction conditions and the impurity profile.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.
Troubleshooting Guides
Problem 1: Low Yield of 2-Chloro-4-fluoro-5-nitrobenzamide (Amidation Step)
| Possible Cause | Recommended Action |
| Incomplete conversion of the carboxylic acid to the acid chloride. | Ensure an excess of the chlorinating agent (e.g., thionyl chloride) is used. The reaction should be refluxed for an adequate amount of time (typically 1-3 hours) to ensure complete conversion. Excess chlorinating agent should be removed under reduced pressure before proceeding to the amidation step. |
| Hydrolysis of the acid chloride. | The acid chloride is highly reactive and sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). |
| Low reactivity of the ammonia source. | Use a concentrated source of ammonia, such as aqueous ammonium hydroxide or ammonia gas dissolved in a suitable solvent. The addition should be done at a low temperature (e.g., 0-5 °C) to control the exothermicity of the reaction. |
| Sub-optimal reaction temperature. | For the amidation step, a low temperature is generally preferred during the addition of the ammonia source to minimize side reactions. After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion. |
Problem 2: Low Yield of this compound (Dehydration Step)
| Possible Cause | Recommended Action |
| Inefficient dehydrating agent. | The choice and amount of dehydrating agent are critical. For a related compound, 2-fluoro-4-nitrobenzamide, a combination of P₂O₅ and hexamethyldisiloxane has been used effectively. Ensure the dehydrating agent is fresh and added in appropriate stoichiometric amounts. |
| Sub-optimal reaction temperature. | The dehydration reaction often requires heating. The optimal temperature will depend on the dehydrating agent and solvent used. It is advisable to start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. Excessively high temperatures can lead to decomposition. |
| Incomplete reaction. | Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting amide. If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary. |
| Product degradation. | The nitro group can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times to minimize degradation of the desired product. |
| Difficulties in product isolation. | The workup procedure is crucial for obtaining a good yield. Ensure proper quenching of the reaction mixture and efficient extraction of the product with a suitable organic solvent. The choice of solvent for crystallization is also important for purification and maximizing recovery. |
Experimental Protocols
Note: The following are representative protocols based on the synthesis of analogous compounds and should be optimized for the specific synthesis of this compound.
Step 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction for the cessation of gas evolution (HCl).
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
In a separate flask, prepare a cooled (0-5 °C) solution of concentrated ammonium hydroxide.
-
Slowly add the solution of the acid chloride to the ammonium hydroxide solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-chloro-4-fluoro-5-nitrobenzamide.
Step 2: Synthesis of this compound (Dehydration)
-
In a dry round-bottom flask, place the 2-chloro-4-fluoro-5-nitrobenzamide obtained from the previous step.
-
Add a dehydrating agent. For example, add phosphorus pentoxide (P₂O₅) (approximately 2-3 equivalents).
-
Add a high-boiling point inert solvent (e.g., toluene or xylene).
-
Heat the mixture to reflux (typically 110-140 °C depending on the solvent) and monitor the reaction progress by TLC or HPLC. The reaction time can vary from 2 to 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to ice-water with stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Data Presentation
Table 1: Hypothetical Optimization of Dehydration Reaction Temperature
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 8 | 65 | 95 |
| 100 | 6 | 85 | 97 |
| 120 | 4 | 92 | 98 |
| 140 | 4 | 88 | 90 (decomposition observed) |
Table 2: Hypothetical Optimization of Dehydration Reaction Time at 120 °C
| Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 55 | 98 |
| 2 | 78 | 98 |
| 4 | 92 | 98 |
| 6 | 92 | 96 (minor impurities detected) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in nitrile synthesis.
Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with 2-Chloro-4-fluoro-5-nitrobenzonitrile
Welcome to the technical support center for catalytic reactions involving 2-Chloro-4-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used for reactions with this compound?
A1: The choice of catalyst depends on the desired transformation. For the hydrogenation of the nitro group to an amine, common catalysts include Palladium on carbon (Pd/C), Raney Nickel, and Platinum-based catalysts.[1] For cross-coupling reactions at the chloro- or fluoro- positions, Palladium and Nickel complexes with various ligands are typically employed.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: You may be experiencing catalyst deactivation if you observe the following:
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Decreased Reaction Rate: The time required to reach a certain conversion significantly increases.
-
Stalled Reaction: The reaction stops before the starting material is fully consumed.[1]
-
Lower Product Yield: The amount of desired product is lower than expected.
-
Inconsistent Results: Repetitive experiments under identical conditions produce variable outcomes.
-
Change in Selectivity: There is an increase in the formation of byproducts. For instance, in nitro group hydrogenation, incomplete reduction may lead to hydroxylamine intermediates.[2]
Q3: What are the primary causes of catalyst deactivation when working with this substrate?
A3: The functional groups on this compound and potential impurities are key factors in catalyst deactivation. The main causes are:
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Poisoning: This is a chemical deactivation where substances strongly bind to the catalyst's active sites.[3] For this substrate, potential poisons include:
-
The Nitro and Nitrile Groups: These functional groups themselves can adsorb strongly to metal surfaces.[3]
-
Amine Product: The amine product from hydrogenation can adsorb onto the catalyst, inhibiting further reaction (product inhibition).[1][4]
-
Halide Atoms (Chloro-, Fluoro-): Halides can act as poisons for some metal catalysts.[1]
-
Impurities: Trace impurities in reactants or solvents, especially sulfur compounds, are potent poisons for catalysts like Palladium and Nickel.[1][5]
-
-
Fouling/Coking: Deposition of carbonaceous materials or heavy organic byproducts on the catalyst surface can physically block active sites.
-
Sintering (Thermal Deactivation): High reaction temperatures can cause catalyst particles to agglomerate, which reduces the active surface area.
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, depending on the cause of deactivation, regeneration is often possible. Poisoning can sometimes be reversed, and fouling can be addressed by cleaning procedures. Sintering, however, is generally irreversible as it involves a physical change in the catalyst's structure.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: My hydrogenation reaction (nitro to amine) starts well but then stops completely.
-
Possible Cause 1: Product Inhibition. The amine product is likely adsorbing to the catalyst surface and preventing the starting material from accessing the active sites.[4]
-
Solution: Consider using a higher catalyst loading or exploring different solvent systems that may reduce product adsorption. In some cases, the addition of catalytic amounts of certain compounds, like vanadium, can prevent the accumulation of inhibitory intermediates and speed up the final phase of hydrogenation.[2]
-
-
Possible Cause 2: Catalyst Poisoning. An unforeseen impurity in your starting material, solvent, or hydrogen gas may be poisoning the catalyst.[1]
-
Solution: Purify your starting material and ensure you are using high-purity, degassed solvents. Use a high-purity hydrogen source.
-
Problem 2: I am observing a low yield and multiple byproducts in my cross-coupling reaction.
-
Possible Cause 1: Ligand Degradation. Phosphine ligands, commonly used in cross-coupling, can be sensitive to air and moisture, leading to oxidation and loss of coordination to the metal center.
-
Solution: Ensure your reaction is set up under strictly inert conditions (e.g., using a glovebox or Schlenk line techniques). Use fresh, high-quality ligands.
-
-
Possible Cause 2: Formation of Inactive Catalyst Species. Excess cyanide (if used as a reagent) or halide ions can lead to the formation of stable and inactive palladium complexes.[6]
-
Solution: Carefully control the stoichiometry of your reagents. A slow addition of the cyanide or halide source might be beneficial.
-
Data Presentation
The following tables summarize common catalyst poisons and potential regeneration strategies for catalysts frequently used in reactions involving substituted benzonitriles.
Table 1: Common Catalyst Poisons and Their Effects
| Poison Class | Examples | Affected Catalysts | Mechanism of Action |
| Sulfur Compounds | Thiols, Thioethers, H₂S | Pd, Pt, Ni, Co | Strong chemisorption on metal active sites, blocking them.[1] |
| Nitrogen Compounds | Nitriles, Nitro groups, Amines, Pyridines | Pd, Pt, Ni | Competitive adsorption on active sites.[3] |
| Halides | Cl⁻, Br⁻, I⁻ (from reagents or impurities) | Pd, Ni | Formation of stable, inactive metal-halide complexes.[1][6] |
| Carbon Monoxide | Impurity in H₂ gas or from decomposition | Pd, Ni | Strong adsorption, blocking sites for hydrogen activation.[1] |
| Heavy Organics | Polymeric byproducts, tars | All heterogeneous catalysts | Physical blockage of pores and active sites (Fouling/Coking). |
Table 2: Summary of Catalyst Regeneration Strategies
| Deactivation Cause | Catalyst Type | Regeneration Method | General Principle |
| Organic Fouling | Pd/C, Pd(OH)₂/C | Solvent washing (e.g., chloroform, acetic acid), followed by ultrasonic treatment.[7] | Dissolving and removing adsorbed organic species from the catalyst surface. |
| Carbon Deposition (Coking) | Pd/C, Ni-based | Controlled oxidation (e.g., air or CO₂ stream at elevated temperature).[8][9] | Burning off carbonaceous deposits to re-expose active sites. |
| Sulfur Poisoning | Ni-based | High-temperature steam or H₂ treatment.[8] | Desorption of sulfur compounds or conversion to reducible oxides. |
| Sulfur Poisoning | Pd/C | Mild oxidation (air at 50-140 °C) or washing with a dilute alkaline solution.[5] | Oxidizing or displacing the sulfur poison. |
| General Reactivation | Raney Nickel | Treatment with aqueous organic acid (e.g., lactic acid) followed by a base wash.[10] | Removing passivating layers and restoring surface activity. |
Experimental Protocols
Protocol 1: General Catalyst Recovery (for Heterogeneous Catalysts)
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Cooling: Once the reaction is complete or has stopped, allow the reaction mixture to cool to room temperature.
-
Filtration: Under an inert atmosphere (if the catalyst is air-sensitive), filter the reaction mixture through a pad of Celite® or a suitable membrane filter to separate the solid catalyst.
-
Washing: Wash the recovered catalyst multiple times with a solvent that is effective at dissolving residual reactants and products but does not dissolve the catalyst itself (e.g., ethyl acetate, ethanol, or tetrahydrofuran).
-
Drying: Carefully dry the washed catalyst under a high vacuum at a mild temperature (e.g., 40-60 °C) to remove all traces of solvent.
-
Storage: Store the dried catalyst under an inert atmosphere until further use or regeneration.
Protocol 2: Generalized Regeneration of Fouled Palladium on Carbon (Pd/C)
This protocol is a general guideline and should be optimized for your specific case. Always handle catalysts with care in a well-ventilated fume hood.
-
Recovery: Recover the deactivated Pd/C catalyst as described in Protocol 1.
-
Solvent Wash: Place the recovered catalyst in a flask and add a solvent mixture such as chloroform and glacial acetic acid.[7]
-
Treatment: Stir the suspension at room temperature for several hours. The use of an ultrasonic bath can aid in dislodging adsorbed materials from the catalyst pores.[7]
-
Isolation: Filter the catalyst from the solvent mixture.
-
Rinsing: Thoroughly wash the catalyst with a neutral solvent (e.g., isopropanol) to remove any residual acid, followed by a final wash with a low-boiling-point solvent (e.g., hexane).
-
Drying: Dry the regenerated catalyst under a high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to evaluate the effectiveness of the procedure.
Visualizations
The following diagrams illustrate key workflows and concepts related to catalyst deactivation and regeneration.
Caption: Troubleshooting workflow for low product yield.
Caption: The catalyst deactivation and regeneration cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of 2-Chloro-4-Fluorobenzonitrile
Welcome to the technical support center for the nitration of 2-chloro-4-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the highly exothermic nature of this reaction. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when nitrating 2-chloro-4-fluorobenzonitrile?
A1: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[1] This can result in a rapid increase in temperature and pressure, potentially causing the reactor to fail. Additionally, the reagents used, such as fuming nitric acid and concentrated sulfuric acid, are highly corrosive and toxic. The starting material, 2-chloro-4-fluorobenzonitrile, is also classified as harmful and an irritant.[2]
Q2: What is the role of sulfuric acid in this nitration?
A2: Concentrated sulfuric acid serves two main purposes. Firstly, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (2-chloro-4-fluorobenzonitrile) on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: What are the expected products of the nitration of 2-chloro-4-fluorobenzonitrile?
A4: The nitration of 2-chloro-4-fluorobenzonitrile is expected to yield mono-nitrated products. The directing effects of the substituents on the aromatic ring (chloro, fluoro, and cyano groups) will influence the position of the incoming nitro group. The primary product is typically 2-chloro-4-fluoro-5-nitrobenzonitrile. Further nitration to dinitro products is possible but requires harsher conditions as the first nitro group deactivates the ring towards further electrophilic substitution.[3]
Q5: What are the advantages of using flow chemistry for this reaction?
A5: Flow chemistry offers significant advantages for managing highly exothermic reactions like nitration.[5][6] The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, minimizing the risk of thermal runaway.[1][7] It also allows for safer handling of hazardous reagents and can lead to improved reaction control and reproducibility.[5]
Troubleshooting Guide: Exothermic Events
This guide addresses specific issues you may encounter during the nitration of 2-chloro-4-fluorobenzonitrile.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation exceeds the cooling capacity of the system.[1] 2. Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor heat transfer. 3. Poor Stirring: Localized "hot spots" are forming in the reaction mixture.[7] 4. Incorrect Reagent Concentration: Using a more concentrated nitrating agent than intended. | 1. Immediately stop the addition of the nitrating agent. 2. Increase cooling: Add more dry ice or a colder solvent to the cooling bath. 3. Ensure vigorous stirring. 4. If the temperature continues to rise rapidly, quench the reaction by pouring it into a large volume of ice-water or a pre-prepared quench solution (e.g., cold aqueous sodium bicarbonate). This should only be done if the runaway is in its early stages and can be managed safely. |
| Reaction Temperature is Too Low | 1. Overly Cautious Addition of Nitrating Agent: The rate of addition is too slow to initiate or sustain the reaction. 2. Cooling is Too Aggressive: The cooling bath is set to a much lower temperature than necessary. | 1. Slightly increase the rate of addition of the nitrating agent while carefully monitoring the temperature. 2. Allow the reaction temperature to slowly rise by a few degrees by reducing the cooling rate. Do not remove the cooling bath entirely. |
| Reaction Fails to Initiate | 1. Nitrating Agent is Not Active: The nitric acid may be old or diluted. 2. Insufficient Sulfuric Acid: Not enough sulfuric acid to generate the nitronium ion effectively. 3. Substrate is Insoluble: The 2-chloro-4-fluorobenzonitrile has not fully dissolved in the sulfuric acid. | 1. Use fresh, concentrated nitric acid. 2. Ensure the correct ratio of sulfuric acid to nitric acid is used. A common ratio is 2:1 v/v of H₂SO₄ to HNO₃. 3. Ensure the substrate is fully dissolved before starting the addition of the nitrating agent. Gentle warming may be required, but the solution must be cooled back to the reaction temperature before adding the nitrating agent. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction Temperature is Too High: Higher temperatures can lead to the formation of undesired side products and dinitrated species. 2. Incorrect Stoichiometry: Using a large excess of the nitrating agent can promote further nitration.[8] | 1. Maintain a lower reaction temperature. A typical range for this type of nitration is 0-10 °C. 2. Use a controlled amount of the nitrating agent, typically a slight excess (e.g., 1.1 equivalents). |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Have an emergency quench bath (ice water) and a neutralizing agent (sodium bicarbonate solution) readily available.
-
Be aware of the corrosive and toxic nature of the reagents.
Protocol 1: Batch Nitration of 2-chloro-4-fluorobenzonitrile
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-chloro-4-fluorobenzonitrile (1.0 eq).
-
Dissolution: Slowly add concentrated sulfuric acid (e.g., 3-5 volumes relative to the substrate) to the flask while stirring. The mixture may warm up slightly. Ensure the starting material is completely dissolved.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (e.g., 2 volumes relative to nitric acid) while cooling in an ice bath.
-
Addition: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material via the dropping funnel. Maintain the internal temperature between 0-10 °C. The addition rate should be adjusted to prevent the temperature from exceeding this range.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water. The product will precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum.
Quantitative Data Summary (Batch Protocol)
| Parameter | Value |
| Reactants | |
| 2-chloro-4-fluorobenzonitrile | 1.0 eq |
| Concentrated H₂SO₄ | 3-5 volumes |
| Concentrated HNO₃ | 1.1 eq |
| Reaction Conditions | |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
| Major Product | This compound |
Visualizations
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. chemwhat.com [chemwhat.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Chloro-4-fluoro-5-nitrobenzonitrile Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Chloro-4-fluoro-5-nitrobenzonitrile and the removal of its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: During the nitration of 2-chloro-4-fluorobenzonitrile, the primary impurities are other positional isomers. The directing effects of the chloro and fluoro groups can lead to the formation of undesired regioisomers, which possess very similar physical and chemical properties to the target compound, making their separation challenging.
Q2: Which purification techniques are most effective for separating isomers of this compound?
A2: The most common and effective techniques for separating positional isomers of halo-nitroaromatic compounds are fractional crystallization and column chromatography.[1][2] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both analytical assessment of purity and for preparative separation.[2]
Q3: How do the physical properties of the isomers affect their separation?
A3: Positional isomers often have very similar melting points, boiling points, and polarities.[2] This makes separation by simple distillation or crystallization challenging. However, minor differences in their crystal lattice energies and polarities can be exploited through fractional crystallization under carefully controlled conditions and by using selective chromatographic methods.
Q4: Can pH be used to facilitate the separation of these isomers?
A4: For compounds with ionizable groups, such as carboxylic acids, pH adjustment is a critical parameter for separation.[2] However, for this compound, which lacks a readily ionizable group, pH control is not a primary method for separation.
Troubleshooting Guides
Crystallization Issues
Issue: Low purity of the crystallized product.
-
Possible Cause: Co-precipitation of isomers due to similar solubilities in the chosen solvent.[2]
-
Suggested Solution:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures with different polarities to maximize the solubility difference between the desired isomer and its impurities.
-
Controlled Cooling: Employ a slow and controlled cooling rate. Rapid cooling can lead to the entrapment of impurities within the crystal lattice.[2]
-
Recrystallization: Perform one or more subsequent recrystallization steps on the enriched product.
-
Issue: Poor recovery of the desired product.
-
Possible Cause: The desired product has significant solubility in the mother liquor.
-
Suggested Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Anti-Solvent Addition: Consider the use of an anti-solvent (a solvent in which the desired compound is poorly soluble) to induce precipitation after the initial dissolution.
-
Cooling Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[1]
-
Column Chromatography Issues
Issue: Co-elution or poor separation of isomers.
-
Possible Cause: The chosen stationary and mobile phases do not provide adequate selectivity.
-
Suggested Solution:
-
Mobile Phase Optimization: Adjust the polarity of the eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve resolution.[1]
-
Stationary Phase Selection: If using normal-phase chromatography (e.g., silica gel), consider switching to a different stationary phase, such as alumina or a bonded phase with different selectivity. For HPLC, consider phenyl-hexyl columns which can offer different selectivities for aromatic compounds.[3]
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Issue: Tailing of peaks during column chromatography.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Suggested Solution:
-
Mobile Phase Additives: For HPLC, the addition of a small amount of an acid or a base to the mobile phase can sometimes improve peak shape for polar compounds, although this is less likely to be a primary solution for this specific non-ionizable compound.
-
Different Stationary Phase: Consider a less acidic or deactivated stationary phase.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Isomeric Halo-Nitroaromatic Compounds
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Fractional Crystallization | Differences in solubility | Scalable, cost-effective | Can be time-consuming, may require multiple recrystallizations | 95-99% |
| Column Chromatography | Differences in polarity and interaction with stationary phase | High resolution, applicable to a wide range of compounds | Can be solvent-intensive, may require optimization | >99% |
| Preparative HPLC | High-resolution separation based on differential partitioning | Very high purity achievable | Expensive, limited sample capacity | >99.5% |
Experimental Protocols
Protocol 1: Fractional Crystallization
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Solvent Selection: Screen various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to identify a system where the desired isomer has lower solubility than the impurities at a reduced temperature.
-
Dissolution: Dissolve the crude isomeric mixture in a minimal amount of the chosen hot solvent.
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Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To further induce crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., HPLC, GC, or TLC) to assess the efficiency of the separation. Repeat the process if necessary.
Protocol 2: Column Chromatography (General Workflow)
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable mobile phase that provides good separation between the desired isomer and its impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary for optimal separation.
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Fraction Collection: Collect fractions and monitor their composition using TLC.
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Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Drying: Dry the purified product under vacuum.
Visualizations
References
preventing unwanted side reactions of the nitro group in 2-Chloro-4-fluoro-5-nitrobenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions of the nitro group in 2-Chloro-4-fluoro-5-nitrobenzonitrile during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted side reactions involving the nitro group of this compound?
A1: The most prevalent unwanted side reaction is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can occur when the experimental conditions are intended to modify other functional groups on the aromatic ring, such as the nitrile or the chloro and fluoro substituents. Additionally, under certain nucleophilic aromatic substitution (SNAr) conditions, the nitro group can act as a leaving group, although this is less common than its role as an activating group.[1][2][3]
Q2: My primary reaction involves a reduction step, and I'm observing the unintended formation of 2-Chloro-4-fluoro-5-aminobenzonitrile. How can I prevent this?
A2: Preventing the reduction of the nitro group requires careful selection of reagents and reaction conditions. Catalytic hydrogenation with reagents like Pd/C is highly efficient for nitro group reduction and should generally be avoided if the nitro group is to be retained.[4] Consider using milder or more chemoselective reducing agents. For instance, tin(II) chloride (SnCl₂) or iron powder in acidic media (Fe/HCl) are known to selectively reduce nitro groups under conditions that may leave other functional groups intact.[4][5][6]
Q3: Can I "protect" the nitro group to prevent it from reacting?
A3: The concept of a "protecting group" for a nitro group is not as common as for other functional groups like amines or alcohols.[7] The nitro group is relatively stable and generally unreactive except under reducing conditions.[8] In many synthetic strategies, the nitro group itself is considered a masked form of an amine, which can be revealed at a later stage by reduction. If reduction is the primary concern, the focus should be on choosing a synthetic route or reagents that are compatible with the nitro functionality.
Q4: Under what conditions can the nitro group act as a leaving group?
A4: The nitro group can be displaced in a nucleophilic aromatic substitution (SNAr) reaction, particularly when the aromatic ring is highly electron-deficient.[1][3] The presence of other strong electron-withdrawing groups enhances this possibility. However, in this compound, the chloro and fluoro atoms are more conventional leaving groups in SNAr reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unintended reduction of the nitro group to an amine. | Use of strong reducing agents (e.g., H₂/Pd/C, LiAlH₄).[4][9] | Employ milder, chemoselective reducing agents such as SnCl₂·2H₂O, Fe/HCl, or Zn/AcOH.[4][5] For substrates with halogens, Raney Nickel can be a better choice than Pd/C to avoid dehalogenation.[4] |
| Dehalogenation (loss of Cl or F) during nitro group reduction. | Catalytic hydrogenation with Pd/C is known to cause dehalogenation of aryl halides.[5] | Use Raney Nickel for catalytic hydrogenation, as it is less prone to causing dehalogenation.[4] Alternatively, use non-catalytic methods like SnCl₂ or Fe/HCl.[5] |
| Low yield or incomplete reaction when attempting a nucleophilic substitution at the chloro or fluoro position. | The reaction conditions (nucleophile, solvent, temperature) are not optimal. | Ensure the presence of strong electron-withdrawing groups (like the nitro group) ortho or para to the leaving group to activate the ring for SNAr.[2][3] Optimize the reaction temperature and choice of solvent. |
| Formation of azo compounds. | Using certain metal hydrides like LiAlH₄ to reduce aromatic nitro compounds can lead to the formation of azo products.[4] | Avoid using LiAlH₄ for the reduction of the nitro group to an amine. Use reagents like H₂ with a catalyst (e.g., Raney Nickel) or metal/acid combinations (e.g., Fe/HCl).[4][6][9] |
Experimental Protocols
Protocol 1: Selective Reduction of a Nitro Group with Tin(II) Chloride
This protocol describes a mild method for the reduction of an aromatic nitro group to an amine, which can be adapted to minimize side reactions on this compound if the amine is the desired product, while avoiding harsher conditions that might affect the halogens.
Materials:
-
Aromatic nitro compound (e.g., a derivative of this compound)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aromatic nitro compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O (3-5 equivalents) to the solution.
-
Stir the mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is ~8.
-
A precipitate of tin salts will form. This can be removed by filtration.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Logical Workflow for Troubleshooting Nitro Group Side Reactions
Caption: A flowchart for diagnosing and solving unwanted side reactions involving the nitro group.
Decision Pathway for Selective Nitro Group Reduction
Caption: A decision tree to select the appropriate reducing agent for a nitro group.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. media.neliti.com [media.neliti.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-Up of Quinazoline Synthesis from 2-Chloro-4-fluoro-5-nitrobenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of quinazoline synthesis, starting from 2-Chloro-4-fluoro-5-nitrobenzonitrile. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to facilitate a smooth transition from bench-scale to larger-scale production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: Significant Decrease in Yield Upon Scale-Up
Q: My quinazoline synthesis from this compound worked well on a 1-gram scale, but the yield dropped significantly when I moved to a 100-gram scale. What are the potential causes and how can I address this?
A: A drop in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale. The primary areas to investigate are mass and heat transfer, reaction kinetics, and raw material quality.[1]
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition.[1][2]
-
Solution: Ensure the stirrer design (e.g., anchor, turbine) and speed are adequate for the vessel geometry and reaction volume to ensure homogeneity.[1]
-
-
Assess Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. Uncontrolled exotherms can lead to the degradation of reactants, intermediates, or the final product.[1]
-
Solution: Monitor the internal reaction temperature closely with a calibrated probe. Use a jacketed reactor with a temperature control unit. For highly exothermic reactions, consider a semi-batch approach where one of the reactants is added portion-wise to control the rate of heat generation.[1]
-
-
Re-optimize Reaction Concentration: The optimal concentration on a small scale may not be ideal for a larger batch.
-
Solution: Experiment with slight variations in solvent volume. While higher concentrations can increase reaction rates, they can also lead to issues with solubility, mixing, and heat transfer.[1]
-
-
Check Raw Material Quality: The purity of starting materials can have a more significant impact at a larger scale.
-
Solution: Ensure the quality and consistency of this compound and other reagents from suppliers. Perform identity and purity checks on incoming batches.[1]
-
Problem 2: Increased Levels of Impurities in the Crude Product
Q: On a larger scale, I am observing a new, significant impurity in my HPLC analysis that was negligible on the bench. How can I identify and mitigate this?
A: The formation of new or increased levels of impurities during scale-up often points to issues with reaction control, such as temperature fluctuations or prolonged reaction times.[1] Given the starting material, potential side reactions could involve the nitro group or the halogen substituents.
Troubleshooting Steps:
-
Impurity Identification:
-
Solution: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using spectroscopic techniques such as LC-MS, high-resolution mass spectrometry (HRMS), and NMR. Understanding the impurity's structure will provide clues about its formation pathway.[1]
-
-
Review the Reaction Mechanism:
-
Solution: Once the impurity is identified, review the reaction mechanism to hypothesize how it might have formed. Common impurity-forming side reactions include over-reaction, degradation of starting materials or product under harsh conditions, and reactions with residual solvents. For this specific starting material, consider the possibility of undesired nucleophilic substitution of the chloro or fluoro groups or side reactions involving the nitro group.
-
-
Optimize Reaction Conditions:
-
Solution: Based on the hypothesized impurity formation pathway, adjust the reaction parameters. This may involve:
-
Lowering the reaction temperature.
-
Reducing the reaction time.
-
Using a more selective reagent.
-
Ensuring an inert atmosphere if oxidation is suspected.[1]
-
-
Problem 3: Purification and Isolation Challenges
Q: My quinazoline derivative readily crystallizes on a small scale, but on a large scale, it "oils out" or forms a fine powder that is difficult to filter. How can I improve my crystallization and isolation process?
A: Crystallization is highly sensitive to scale-dependent factors like cooling rates, supersaturation levels, and agitation.[1]
Troubleshooting Steps:
-
Control the Cooling Rate: Rapid cooling can lead to the formation of small, poorly filterable crystals or amorphous material.
-
Solution: Implement a controlled, gradual cooling profile using a programmable thermostat on the reactor jacket. This allows for the growth of larger, more uniform crystals.[1]
-
-
Optimize Solvent System and Supersaturation: The choice of solvent is critical for successful crystallization.
-
Solution: If "oiling out" occurs, it may be because the solution is too concentrated or the solvent is too good. Consider using a slightly larger volume of the primary solvent or adding an anti-solvent slowly to induce crystallization. Seeding the solution with a small amount of pure crystalline material can also promote the formation of the desired crystal form.[1]
-
-
Improve Filtration and Drying:
-
Solution: For large-scale filtration, ensure an appropriate filter size and type (e.g., a Nutsche filter). Wash the filter cake with a chilled, appropriate solvent to remove residual mother liquor without dissolving a significant amount of the product. Dry the product under vacuum at a controlled temperature to avoid degradation.[1]
-
Data Presentation
The following tables provide illustrative data on how key parameters can be affected during the scale-up of a typical quinazoline synthesis. Note that these are generalized examples, and optimal conditions should be determined experimentally for the specific reaction with this compound.
Table 1: Effect of Scale on Reaction Time and Yield
| Scale | Reaction Time (hours) | Yield (%) | Observations |
| 1 g | 6 | 85 | Reaction goes to completion smoothly. |
| 100 g | 8 | 70 | Slower reaction rate observed, likely due to mass transfer limitations. |
| 1 kg | 12 | 60 | Significant decrease in yield, increased impurity profile noted. |
Table 2: Impact of Temperature on Yield and Impurity Profile at 100g Scale
| Temperature (°C) | Yield (%) | Key Impurity (%) | Observations |
| 80 | 65 | 2.5 | Slower reaction, but cleaner product profile. |
| 100 | 70 | 5.0 | Optimal balance of reaction rate and purity. |
| 120 | 68 | 10.2 | Faster reaction but significant increase in degradation products. |
Table 3: Common Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time or temperature; improve mixing.[1] |
| Over-alkylated/acylated product | Excess of alkylating/acylating agent | Use stoichiometric amounts of reagents; control addition rate.[1] |
| Hydrolyzed intermediates | Presence of water in reagents or solvents | Use anhydrous solvents and reagents.[1] |
| Products of nitro group reduction | Non-specific reducing agents or conditions | Use a selective reduction method if reduction of the nitro group is a subsequent step. |
| Products of halogen displacement | High temperatures, strong nucleophiles | Optimize temperature and choose nucleophiles carefully. |
Experimental Protocols
The following is a generalized two-step protocol for the synthesis of 4-aminoquinazoline derivatives from a substituted 2-aminobenzonitrile. Note: This is a general procedure and must be optimized for the specific substrate, this compound, with appropriate safety precautions.
Step 1: Synthesis of N'-(5-chloro-3-cyano-2-fluorophenyl)-N,N-dimethylformimidamide
This step involves the reaction of the starting 2-aminobenzonitrile (formed from the reduction of this compound) with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Methodology:
-
To a solution of 2-amino-6-chloro-4-fluorobenzonitrile (1 equivalent) in a suitable solvent (e.g., toluene or DMF), add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude formimidamide intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of the 4-Aminoquinazoline Derivative
This step involves the cyclization of the formimidamide intermediate with an amine.
Methodology:
-
Dissolve the crude N'-(5-chloro-3-cyano-2-fluorophenyl)-N,N-dimethylformimidamide (1 equivalent) in a suitable solvent such as isopropanol or acetic acid.
-
Add the desired primary amine (1.1 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., cold isopropanol or diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Decreased Yield
Caption: Troubleshooting decision tree for addressing decreased yield during scale-up.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of quinazoline derivatives.
References
solvent effects on the rate and selectivity of reactions with 2-Chloro-4-fluoro-5-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluoro-5-nitrobenzonitrile. The information is designed to address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive towards nucleophiles?
The C-2 position, bearing the chlorine atom, and the C-4 position, with the fluorine atom, are the two potential sites for nucleophilic aromatic substitution. In SNAr reactions, fluoride is generally a better leaving group than chloride. This is due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex through its inductive effect.[1] Therefore, nucleophilic attack will preferentially occur at the C-4 position, leading to the displacement of the fluorine atom.
Q2: What is the role of the nitro and nitrile groups in the reactivity of this compound?
The nitro (-NO₂) and nitrile (-CN) groups are strong electron-withdrawing groups. Their presence, particularly ortho and para to the halogen leaving groups, is crucial for activating the aromatic ring towards nucleophilic attack. They achieve this by resonance stabilization of the negatively charged Meisenheimer complex formed during the reaction. This stabilization lowers the activation energy of the rate-determining step, thus increasing the reaction rate.
Q3: Which type of solvent is recommended for reactions with this compound?
Polar aprotic solvents are generally preferred for SNAr reactions.[2] Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are excellent choices. These solvents can solvate the cation of any salt present but do not strongly solvate the nucleophile, which enhances its reactivity.[2] The choice of solvent can also impact the solubility of reactants and intermediates, which in turn can affect the reaction outcome.[2]
Q4: How can I monitor the progress of my reaction?
Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the product over time. For more detailed kinetic studies, HPLC or GC-MS can be used to quantify the components of the reaction mixture at different time points.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Problem 1: Low or No Conversion to Product
Symptoms:
-
TLC or HPLC analysis shows a large amount of unreacted this compound.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Nucleophile | Use a stronger nucleophile. For example, when using an alcohol, consider converting it to the more nucleophilic alkoxide using a non-nucleophilic base like sodium hydride (NaH). For amines, a stronger, less sterically hindered amine may be more effective. |
| Low Reaction Temperature | Gradually and cautiously increase the reaction temperature. Monitor the reaction closely for the formation of byproducts, as higher temperatures can sometimes lead to decreased selectivity. |
| Inappropriate Solvent | Ensure a polar aprotic solvent (e.g., DMF, DMSO) is being used. The solvent should be anhydrous, as water can compete as a nucleophile. |
| Poor Solubility of Reactants | If reactants are not fully dissolved, this can hinder the reaction. Consider a different polar aprotic solvent in which all components are soluble at the reaction temperature. |
| Degradation of Reagents | Use fresh, high-purity starting materials and reagents. Nucleophiles, especially if they are sensitive, should be handled under appropriate conditions (e.g., inert atmosphere). |
Problem 2: Poor Selectivity (Formation of Isomers)
Symptoms:
-
TLC or HPLC analysis shows the formation of multiple products.
-
NMR analysis of the product mixture indicates substitution at both the C-2 (Cl) and C-4 (F) positions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | High temperatures can sometimes overcome the inherent kinetic preference for substitution at the C-4 position, leading to the formation of the thermodynamically more stable product or other side products. Running the reaction at a lower temperature may improve selectivity. |
| Strongly Basic Conditions | While a base is often required, very harsh basic conditions might promote side reactions. Consider using a milder base or a stoichiometric amount. |
| Nature of the Nucleophile | The "Hard and Soft Acids and Bases" (HSAB) principle can sometimes play a role. The C-F bond is "harder" and the C-Cl bond is "softer". A "hard" nucleophile might favor the C-4 position, while a "soft" nucleophile might show less selectivity. |
Data Presentation
Table 1: Illustrative Effect of Solvent on Reaction Rate for the Reaction of this compound with a Generic Amine Nucleophile
| Solvent | Solvent Type | Expected Relative Reaction Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent at solvating cations and leaving the nucleophile highly reactive. High boiling point allows for a wide range of reaction temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMSO in its ability to accelerate SNAr reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | High | A very common and effective solvent for SNAr reactions.[2] |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to High | Good polar aprotic solvent, though generally slightly less effective than DMSO or DMF for SNAr. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Less polar than other aprotic solvents, may result in slower reaction rates. |
| Ethanol (EtOH) | Polar Protic | Low | Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing the reaction. |
| Toluene | Nonpolar | Very Low | Reactants are unlikely to be soluble, and the nonpolar environment does not facilitate the charge separation in the transition state. |
Experimental Protocols
The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction of this compound with an amine nucleophile. This protocol should be optimized for specific nucleophiles and desired products.
Objective: To synthesize 2-chloro-4-(alkylamino)-5-nitrobenzonitrile.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine and the base.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Visualizations
The following diagrams illustrate the key concepts and workflows associated with reactions of this compound.
Caption: Generalized signaling pathway for the SNAr reaction.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-fluoro-5-nitrobenzonitrile and 2,4-dichloro-5-nitrobenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two halogenated nitrobenzonitrile derivatives, 2-Chloro-4-fluoro-5-nitrobenzonitrile and 2,4-dichloro-5-nitrobenzonitrile, in the context of nucleophilic aromatic substitution (SNAr) reactions. The selection of appropriate starting materials is a critical decision in the synthesis of complex molecules for pharmaceutical and agrochemical applications. This document aims to inform this decision by presenting a detailed analysis of the reactivity of these two compounds, supported by illustrative experimental data and detailed protocols.
Introduction to Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, enabling the formation of carbon-heteroatom bonds on an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and nitrile (-CN) groups in the title compounds, is essential for activating the aromatic ring towards nucleophilic attack.
The reactivity of the leaving group is another critical factor. In SNAr reactions, the bond to the leaving group is broken in the second, fast step of the reaction. The rate-determining step is the initial attack of the nucleophile and the formation of the Meisenheimer complex. The electronegativity of the halogen substituent plays a key role in this step. A more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex through its inductive effect. Consequently, in the context of SNAr, fluorine is generally a better leaving group than chlorine, which is the reverse of the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2).[1]
Comparative Reactivity Analysis
Based on the principles of nucleophilic aromatic substitution, this compound is expected to exhibit higher reactivity at the fluorine-bearing carbon (C-4) compared to the chlorine-bearing carbon (C-2). Furthermore, the C-4 position is activated by both the ortho-nitro group and the para-cyano group, while the C-2 position is activated by the meta-nitro and ortho-cyano groups. In 2,4-dichloro-5-nitrobenzonitrile, both chlorine atoms are activated, but the C-4 chlorine is expected to be more reactive due to the stronger activating effect of the para-nitro group compared to the meta-nitro group's effect on the C-2 chlorine.
Table 1: Illustrative Comparison of Reactivity with Aniline
| Compound | Position of Substitution | Leaving Group | Expected Relative Reactivity | Illustrative Yield (%) | Reaction Conditions |
| This compound | C-4 | F | Highest | 95 | Aniline (1.1 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 2h |
| This compound | C-2 | Cl | Low | <5 | Aniline (1.1 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 2h |
| 2,4-dichloro-5-nitrobenzonitrile | C-4 | Cl | High | 85 | Aniline (1.1 eq), K₂CO₃ (2.0 eq), DMF, 100°C, 6h |
| 2,4-dichloro-5-nitrobenzonitrile | C-2 | Cl | Moderate | 10 | Aniline (1.1 eq), K₂CO₃ (2.0 eq), DMF, 100°C, 6h |
Note: The data presented in this table is illustrative and intended to reflect the expected trends in reactivity based on established principles of nucleophilic aromatic substitution. Actual experimental results may vary.
Reaction Mechanisms and Experimental Workflows
The general mechanism for the nucleophilic aromatic substitution on these compounds involves the attack of a nucleophile on the electron-deficient aromatic ring, followed by the departure of the halide leaving group. The regioselectivity is determined by the position that leads to the most stable Meisenheimer complex.
Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr).
A typical experimental workflow for carrying out and analyzing these reactions is depicted below.
Caption: General experimental workflow for SNAr reactions.
Experimental Protocols
The following are detailed experimental protocols for the reaction of each compound with a representative amine nucleophile.
Protocol 1: Reaction of this compound with Aniline
Objective: To synthesize 4-(phenylamino)-2-chloro-5-nitrobenzonitrile.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in anhydrous DMF, add aniline and potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
Protocol 2: Reaction of 2,4-dichloro-5-nitrobenzonitrile with Aniline
Objective: To synthesize 4-(phenylamino)-2-chloro-5-nitrobenzonitrile.
Materials:
-
2,4-dichloro-5-nitrobenzonitrile (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-dichloro-5-nitrobenzonitrile in anhydrous DMF, add aniline and potassium carbonate.
-
Heat the reaction mixture to 100°C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
Conclusion
References
A Comparative Analysis of Fluorine vs. Chlorine as Leaving Groups in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Leaving Group Ability in SNAr Reactions with Supporting Experimental Data.
In the realm of organic synthesis, particularly in the construction of complex aromatic molecules central to drug discovery, a thorough understanding of reaction mechanisms and substituent effects is paramount. Nucleophilic Aromatic Substitution (SNAr) stands out as a critical transformation for forging carbon-heteroatom bonds. A key, and somewhat counterintuitive, aspect of this reaction is the relative ability of halogens to act as leaving groups. Contrary to the trends observed in aliphatic SN1 and SN2 reactions, fluorine is a significantly better leaving group than chlorine in SNAr reactions.[1][2][3][4] This guide provides a detailed comparative analysis of fluorine and chlorine as leaving groups in SNAr, supported by quantitative experimental data, detailed experimental protocols, and mechanistic diagrams.
The "Element Effect": Reversing the Leaving Group Trend
In typical nucleophilic substitution reactions (SN1 and SN2), the leaving group ability of halogens follows the order I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in nucleophilic aromatic substitution, this trend is reversed, with the reactivity order being F > Cl ≈ Br > I.[2] This phenomenon is often referred to as the "element effect". The superior performance of fluorine as a leaving group in SNAr is not due to the ease of C-F bond cleavage, but rather to its profound influence on the rate-determining step of the reaction.
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step of the reaction because it involves the temporary disruption of the aromatic system.[4]
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the rapid expulsion of the leaving group.
Fluorine's high electronegativity plays a crucial role in accelerating the first, rate-determining step. It exerts a strong inductive electron-withdrawing effect (-I), which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive effect also stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the initial attack and thereby increasing the overall reaction rate.[2][3] Since the C-F bond is not broken in the slow step, its high bond strength does not hinder the reaction.
Quantitative Comparison: Fluorine vs. Chlorine Leaving Group Ability
Experimental data consistently demonstrates the superior leaving group ability of fluorine over chlorine in SNAr reactions. The ratio of the second-order rate constants for the fluoro-substituted versus the chloro-substituted substrate (kF/kCl) is a common metric for this comparison. This ratio can vary significantly depending on the nucleophile and the solvent.
Below is a summary of quantitative data from studies on the reaction of 1-halo-2,4-dinitrobenzene with various nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | kF (L mol-1 s-1) | kCl (L mol-1 s-1) | kF/kCl Ratio |
| Piperidine | Methanol | 25 | - | - | ~50-100[5] |
| Piperidine | Toluene | 15 | - | - | 0.625[1] |
| Piperidine | Benzene | 15 | - | - | 33.9[1] |
| Piperidine | Dioxane | 15 | - | - | 34.5[1] |
| Piperidine | Tetrahydrofuran | 15 | - | - | 2.48[1] |
| Piperidine | Chloroform | 15 | - | - | 39.1[1] |
| Piperidine | Acetone | 15 | - | - | 24.8[1] |
| Piperidine | Acetonitrile | 15 | - | - | 46.0[1] |
| Aniline | Acetonitrile | - | - | - | ~55[6] |
Note: The data for piperidine in various aprotic solvents highlights the significant influence of the reaction medium on the relative reactivity. In protic solvents like methanol, hydrogen bonding can further stabilize the transition state for the fluoro compound, enhancing its reactivity.[2]
Mechanistic and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The SNAr addition-elimination mechanism.
Caption: Workflow for kinetic analysis of SNAr reactions.
Experimental Protocols
The following is a representative experimental protocol for the comparative kinetic analysis of the reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with a nucleophile (e.g., piperidine) using UV-Vis spectroscopy.
Objective: To determine and compare the second-order rate constants for the SNAr reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine in a given solvent.
Materials:
-
1-fluoro-2,4-dinitrobenzene (DNFB)
-
1-chloro-2,4-dinitrobenzene (DNCB)
-
Piperidine
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DNFB (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of DNCB (e.g., 0.01 M) in the same solvent.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent. It is crucial to use a significant excess of the nucleophile to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, N-(2,4-dinitrophenyl)piperidine. This should be determined beforehand by recording the spectrum of an authentic sample of the product.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of one of the piperidine solutions into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.
-
To initiate the reaction, rapidly inject a small, known volume of the DNFB stock solution into the cuvette, quickly mix the contents, and start recording the absorbance at the predetermined λmax as a function of time.
-
Continue recording until the reaction is complete, as indicated by a stable absorbance reading (A∞).
-
Repeat the measurement for each concentration of piperidine.
-
Repeat the entire procedure using the DNCB stock solution.
-
-
Data Analysis:
-
For each kinetic run, calculate the pseudo-first-order rate constant (kobs) by plotting ln(A∞ - At) versus time, where At is the absorbance at time t. The slope of this linear plot will be -kobs.
-
Determine the second-order rate constant (k2) by plotting kobs versus the concentration of piperidine. The slope of this line will be the second-order rate constant.
-
Calculate the kF/kCl ratio by dividing the second-order rate constant obtained for DNFB by that obtained for DNCB.
-
Conclusion
The evidence from numerous experimental studies unequivocally demonstrates that fluorine is a superior leaving group to chlorine in nucleophilic aromatic substitution reactions. This enhanced reactivity is a direct consequence of fluorine's high electronegativity, which activates the aromatic ring towards nucleophilic attack and stabilizes the key Meisenheimer intermediate. For researchers and professionals in drug development, a firm grasp of this principle is essential for the rational design of synthetic routes to complex aromatic molecules, enabling more efficient and predictable outcomes in the synthesis of novel therapeutic agents.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. researchgate.net [researchgate.net]
yield comparison of different precursors for the synthesis of EGFR inhibitors
The synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors is a cornerstone of modern oncology drug development. The efficiency of these syntheses, often measured by overall yield, is critically dependent on the choice of starting materials, or precursors, and the synthetic route employed. This guide provides a comparative analysis of reported yields for the synthesis of prominent EGFR inhibitors—Gefitinib, Erlotinib, Afatinib, Lapatinib, and Osimertinib—from various precursors, supported by detailed experimental protocols and pathway visualizations.
Yield Comparison of Synthetic Routes
The selection of a synthetic pathway has a profound impact on the overall yield of the final active pharmaceutical ingredient (API). The following tables summarize the reported overall yields for the synthesis of key EGFR inhibitors from different primary precursors.
Table 1: Comparison of Gefitinib Synthesis Yields
| Precursor | Number of Steps | Overall Yield | Reference |
| 6,7-Dimethoxy-3H-quinazolin-4-one | 6 | 10% | [1] |
| Methyl 3-hydroxy-4-methoxybenzoate | 7 | 37.4% | [2] |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4 | 14% | [1][3] |
| 6,7-Dimethoxy-3H-quinazolin-4-one | 4 | 21% | [4] |
Table 2: Comparison of Erlotinib Synthesis Yields
| Precursor | Number of Steps | Overall Yield | Reference |
| 3,4-Dihydroxy benzoic acid | 7 | 44% | [5][6] |
| Ethyl 3,4-dihydroxybenzoate | 6 | 51% | [7] |
Table 3: Comparison of Afatinib Synthesis Yields
| Precursor | Number of Steps | Overall Yield | Reference |
| 2-Amino-4-chlorobenzoic acid | Multiple | Not Specified | [8] |
| 4-[(3-chloro-4-fluorphenyl) amino]-6-nitro- 7-fluoro quinazoline | 3 | 84% | [9][10] |
Table 4: Comparison of Lapatinib Synthesis Yields
| Precursor | Number of Steps | Overall Yield | Reference |
| 6-Iodoquinazolin-4-one | 5 | 48% | [11] |
| Commercially available starting materials | 5 | 53.3% | [12] |
Table 5: Comparison of Osimertinib Synthesis Yields
| Precursor | Number of Steps | Overall Yield | Reference |
| N-methylindole and dichloropyrimidine | 7 | ~57% | [13] |
| 4-fluoro-2-methoxyaniline | Multiple | 68% | [14] |
| 1-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine and 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one | 6 | 40.4% | [14] |
EGFR Signaling Pathway and Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[15] Two of the major signaling pathways initiated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[16] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. EGFR inhibitors act by blocking the tyrosine kinase activity of the receptor, thereby inhibiting these downstream signals.
Caption: Simplified EGFR signaling pathway and the point of action for EGFR inhibitors.
General Experimental Workflow
The synthesis of EGFR inhibitors typically follows a multi-step process that involves the assembly of the core quinazoline or pyrimidine scaffold followed by the addition of various side chains. The generalized workflow can be visualized as follows:
Caption: A generalized workflow for the multi-step synthesis of EGFR inhibitors.
Experimental Protocols
Below are representative, high-level experimental protocols for the synthesis of each discussed EGFR inhibitor, based on reported literature.
Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate[2]
-
Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane in the presence of potassium carbonate.
-
Nitration: The product from the previous step is nitrated using nitric acid in acetic acid.
-
Reduction: The nitro group is reduced to an amine using powdered iron in acetic acid.
-
Cyclization: The resulting amine is cyclized with formamidine acetate in ethanol under reflux.
-
Chlorination: The quinazolinone is chlorinated using thionyl chloride with a catalytic amount of DMF.
-
First Amination: The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline in isopropanol under reflux.
-
Second Amination: The final step involves the reaction with morpholine in the presence of potassium iodide to yield Gefitinib.
Synthesis of Erlotinib from 3,4-Dihydroxy benzoic acid[5]
-
O-Alkylation and Hydrolysis: 3,4-Dihydroxy benzoic acid is reacted with 1-chloro-2-methoxyethane in DMF, followed by basic hydrolysis.
-
Esterification: The resulting carboxylic acid is esterified in acidic ethanol.
-
Nitration: The ester is nitrated using nitric acid and glacial acetic acid.
-
Reduction: The nitro group is reduced using ammonium formate and a Palladium/Carbon (Pd/C) catalyst.
-
Cyclization: The amino compound is cyclized with formamide and ammonium formate.
-
Chlorination: The quinazolone is chlorinated using oxalyl chloride.
-
Final Coupling: The chlorinated intermediate is reacted with 3-ethynylaniline in an aqueous acidic medium to produce Erlotinib hydrochloride.
Synthesis of Afatinib from 4-[(3-chloro-4-fluorphenyl) amino]-6-nitro-7-fluoro quinazoline[9]
-
Nucleophilic Substitution: The starting material is reacted with (S)-3-hydroxytetrahydrofuran in the presence of potassium tert-butoxide.
-
Nitro Reduction: The nitro group of the resulting intermediate is reduced to an amine.
-
Amidation: The final amidation step is carried out to install the acrylamide side chain, yielding Afatinib.
Synthesis of Lapatinib from 6-Iodoquinazolin-4-one[11]
-
Chlorination: 6-Iodoquinazolin-4-one is chlorinated.
-
Suzuki Coupling: The chlorinated intermediate undergoes a Suzuki coupling with 5-formyl-2-furylboronic acid, catalyzed by palladium on carbon.
-
Reductive Amination: A reductive amination is performed with 2-(methylsulfone)ethylamine.
-
Salt Formation: The Lapatinib base is treated with p-toluenesulfonic acid monohydrate.
-
Crystallization: The final product is purified by crystallization.
Synthesis of Osimertinib from 4-fluoro-2-methoxyaniline[14]
-
Guanidination and Nucleophilic Substitution: 4-fluoro-2-methoxyaniline undergoes guanidination and subsequent nucleophilic substitution with N, N, N'-trimethylethane-1,2-diamine.
-
Methylation and DMF-DMA reaction: A methylation step is followed by a reaction with DMF-DMA.
-
Cyclization: The intermediate undergoes cyclization upon heating.
-
Amidation: The final product is obtained through an amidation reaction with acryloyl chloride.
References
- 1. ukm.my [ukm.my]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 9. syncsci.com [syncsci.com]
- 10. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 13. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Building Blocks for Quinazoline-Based Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates targeting a wide array of diseases, including cancer and inflammatory disorders. The efficient and versatile synthesis of quinazoline derivatives is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of common and alternative building blocks for quinazoline synthesis, supported by experimental data to inform the selection of the most suitable starting materials for your research needs.
Comparison of Key Building Blocks
The choice of starting material significantly influences the scope, efficiency, and conditions of quinazoline synthesis. Below is a comparative overview of the most prevalent building blocks.
| Building Block | General Structure | Typical Co-reactants | Advantages | Disadvantages | Reported Yields (%) |
| Isatoic Anhydrides | ![]() | Amines, Aldehydes, Ammonium Salts | Readily available, versatile for 2,3-disubstituted quinazolinones.[1][2] | Can require harsh reaction conditions; potential for side reactions. | 70-95[3] |
| 2-Aminobenzonitriles | ![]() | Aldehydes, Arylboronic acids, Grignard reagents | Excellent for introducing diversity at the 2- and 4-positions.[4][5] | Can require metal catalysts (e.g., Pd, Cu) which may need to be removed from the final product.[4] | 41-94[6] |
| 2-Halobenzonitriles | ![]() | Amines, Amides | Useful for late-stage functionalization via cross-coupling reactions. | Requires a subsequent cyclization step; may have limited commercial availability of substituted analogs. | Moderate to good[7] |
| (2-Bromophenyl)methylamines | ![]() | Amidine hydrochlorides, Amides | Provides a direct route to 2-substituted quinazolines. | Limited commercial availability of diverse starting materials. | Good to excellent[8] |
| 2-Aminobenzylamines | ![]() | Aldehydes, Alcohols, Nitriles | Versatile for the synthesis of 2-substituted quinazolines under various conditions (e.g., metal-catalyzed, metal-free).[9][10] | Can be prone to over-oxidation or side reactions depending on the oxidant used. | 76-98[9] |
| 2-Aminobenzophenones | ![]() | Aldehydes, Ammonium acetate, Benzylamines | A classical and reliable route for the synthesis of 2,4-diarylquinazolines. | May require high temperatures and strong acids. | 75-93[6] |
| 2-Aminobenzyl alcohols | ![]() | Nitriles, Amides | Offers a route to 2-substituted quinazolines via dehydrogenative coupling. | Often requires transition metal catalysts.[11] | 49-68[9] |
Note: Yields are reported ranges from various literature sources and can be highly dependent on the specific substrates, catalysts, and reaction conditions employed.
Experimental Protocols
Below are representative experimental protocols for the synthesis of quinazoline derivatives using some of the discussed building blocks. These are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Isatoic Anhydride
This two-step protocol involves the initial formation of a benzoxazinone intermediate, followed by condensation with a primary amine.
Step 1: Formation of 2-Substituted-4H-benzo[d][1][2]oxazin-4-one
-
To a solution of isatoic anhydride (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the benzoxazinone intermediate.
Step 2: Formation of 2,3-Disubstituted Quinazolin-4(3H)-one
-
Dissolve the benzoxazinone intermediate (1.0 eq) in a suitable solvent (e.g., pyridine or DMF).
-
Add the primary amine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (80-120 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminobenzonitriles
This protocol describes a three-component reaction for the synthesis of diverse quinazolines.
-
To a reaction vessel, add 2-aminobenzonitrile (1.0 eq), an aldehyde (1.2 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent (e.g., dioxane or toluene).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline derivative.
Protocol 3: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines from (2-Bromophenyl)methylamines
This cascade reaction provides a straightforward route to 2-substituted quinazolines.
-
In a sealed tube, combine the (2-bromophenyl)methylamine derivative (1.0 eq), amidine hydrochloride (1.2 eq), a copper catalyst (e.g., CuBr, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 2-substituted quinazoline.
Visualizing Synthetic Pathways and Biological Mechanisms
Understanding the synthetic workflow and the biological targets of quinazoline-based pharmaceuticals is crucial for rational drug design.
Caption: Generalized workflow for quinazoline synthesis.
Many quinazoline-based pharmaceuticals function as kinase inhibitors, targeting signaling pathways crucial for cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.[2][8][12][13]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Caption: Inhibition of the VEGFR signaling pathway by quinazoline derivatives.
By understanding the comparative advantages and limitations of different synthetic building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies for novel quinazoline-based pharmaceuticals.
References
- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-Chloro-4-fluoro-5-nitrobenzonitrile in Drug Discovery: A Cost-Benefit Analysis
In the landscape of modern drug discovery, particularly in the synthesis of targeted therapies such as kinase inhibitors, the selection of appropriate building blocks is a critical determinant of efficiency, cost, and ultimately, the success of a research program. 2-Chloro-4-fluoro-5-nitrobenzonitrile has emerged as a valuable reagent, offering a unique combination of reactive sites that allow for the facile construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in drug discovery, with a comparative look at a key alternative, 2-fluoro-5-nitrobenzonitrile.
Physicochemical Properties and Cost Comparison
A primary consideration for any starting material in a drug discovery cascade is its cost and availability. Both this compound and its close analog, 2-fluoro-5-nitrobenzonitrile, are commercially available from various suppliers. The dually halogenated compound, while offering more synthetic handles, comes at a higher price point.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Price (USD/g) |
| This compound | C₇H₂ClFN₂O₂ | 200.55 | ~97% | ~$237 |
| 2-Fluoro-5-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | ~97% | ~$33 |
Note: Prices are approximate and can vary based on supplier and quantity.
Reactivity and Performance in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of these compounds in drug discovery lies in their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the aromatic ring, facilitating the displacement of the halogen atoms by various nucleophiles such as amines, thiols, and alcohols.
In SNAr reactions, fluorine is generally a better leaving group than chlorine. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex formed during the reaction. Consequently, 2-fluoro-5-nitrobenzonitrile is expected to be more reactive than its chloro-fluoro counterpart at the fluorine-bearing carbon. However, the presence of two halogen atoms in this compound offers the potential for sequential and regioselective substitutions, providing a pathway to more complex and diverse molecular scaffolds.
The logical workflow for deciding between these two reagents can be visualized as follows:
Case Study: Synthesis of EGFR Kinase Inhibitors
A prominent application of substituted nitrobenzonitriles is in the synthesis of epidermal growth factor receptor (EGFR) kinase inhibitors, a class of targeted cancer therapeutics. Gefitinib, a first-generation EGFR inhibitor, and its analogs often feature a quinazoline core, which can be constructed from appropriately substituted anilines derived from nitrobenzonitrile precursors.
The general synthetic approach involves the reduction of the nitro group to an aniline, which then participates in the formation of the quinazoline ring. The choice of the starting nitrobenzonitrile directly influences the substitution pattern of the final inhibitor and can impact its binding affinity and pharmacokinetic properties.
The signaling pathway targeted by such inhibitors is crucial to understand their mechanism of action.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
The experimental workflow for a typical SNAr reaction followed by analysis is depicted below.
Conclusion and Recommendations
The choice between this compound and its monofluorinated counterpart, 2-fluoro-5-nitrobenzonitrile, is a strategic one that depends on the specific goals of the drug discovery project.
-
For rapid, cost-effective synthesis of mono-substituted analogs , where high reactivity is desired, 2-fluoro-5-nitrobenzonitrile is the superior choice due to its lower cost and the higher reactivity of the fluorine leaving group in SNAr reactions.
-
For the synthesis of more complex molecules requiring sequential, regioselective di-substitution , This compound provides a unique and valuable platform, despite its higher initial cost. The ability to introduce two different nucleophiles in a controlled manner can lead to novel chemical entities with potentially improved pharmacological profiles.
Researchers and drug development professionals should carefully consider the synthetic route and the desired complexity of the final target molecules when selecting their starting materials. A thorough cost-benefit analysis, taking into account not only the price of the reagents but also the potential for generating molecular diversity and the overall efficiency of the synthetic sequence, is paramount for a successful drug discovery campaign.
A Spectroscopic Comparison of 2-Chloro-4-fluoro-5-nitrobenzonitrile and Its Nucleophilic Substitution Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 2-Chloro-4-fluoro-5-nitrobenzonitrile and its derivatives formed through nucleophilic aromatic substitution (SNAr) reactions with amines and alcohols. Due to the limited availability of direct experimental spectra for this compound and its specific reaction products in public databases, this guide utilizes predicted spectroscopic data based on analogous compounds and fundamental principles of spectroscopy. The provided experimental protocols are generalized procedures for the synthesis and analysis of these compounds.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and two representative reaction products: 2-(diethylamino)-4-fluoro-5-nitrobenzonitrile (an amine substitution product) and 2-methoxy-4-fluoro-5-nitrobenzonitrile (an alcohol substitution product).
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 8.3 - 8.5 | d | 1H | H-6 |
| 7.5 - 7.7 | d | 1H | H-3 | |
| 2-(diethylamino)-4-fluoro-5-nitrobenzonitrile | 8.1 - 8.3 | d | 1H | H-6 |
| 6.8 - 7.0 | d | 1H | H-3 | |
| 3.5 - 3.7 | q | 4H | -N(CH₂CH₃)₂ | |
| 1.2 - 1.4 | t | 6H | -N(CH₂CH₃)₂ | |
| 2-methoxy-4-fluoro-5-nitrobenzonitrile | 8.2 - 8.4 | d | 1H | H-6 |
| 7.1 - 7.3 | d | 1H | H-3 | |
| 4.0 - 4.2 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 160 - 165 (d) | C-F |
| 145 - 150 | C-NO₂ | |
| 135 - 140 | C-Cl | |
| 130 - 135 (d) | C-H | |
| 120 - 125 (d) | C-H | |
| 115 - 120 | C-CN | |
| 110 - 115 | C-CN | |
| 2-(diethylamino)-4-fluoro-5-nitrobenzonitrile | 158 - 163 (d) | C-F |
| 150 - 155 | C-N | |
| 140 - 145 | C-NO₂ | |
| 128 - 133 (d) | C-H | |
| 115 - 120 | C-CN | |
| 110 - 115 (d) | C-H | |
| 105 - 110 | C-CN | |
| 45 - 50 | -N(CH₂CH₃)₂ | |
| 10 - 15 | -N(CH₂CH₃)₂ | |
| 2-methoxy-4-fluoro-5-nitrobenzonitrile | 160 - 165 (d) | C-F |
| 155 - 160 | C-O | |
| 142 - 147 | C-NO₂ | |
| 130 - 135 (d) | C-H | |
| 118 - 123 | C-CN | |
| 112 - 117 (d) | C-H | |
| 100 - 105 | C-CN | |
| 55 - 60 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~2230 | C≡N (nitrile) stretch |
| ~1580, ~1350 | NO₂ (nitro) asymmetric and symmetric stretch | |
| ~1250 | C-F (fluoro) stretch | |
| ~880 | C-Cl (chloro) stretch | |
| 2-(diethylamino)-4-fluoro-5-nitrobenzonitrile | ~2220 | C≡N (nitrile) stretch |
| ~1570, ~1340 | NO₂ (nitro) asymmetric and symmetric stretch | |
| ~1280 | C-N (aromatic amine) stretch | |
| ~1240 | C-F (fluoro) stretch | |
| 2-methoxy-4-fluoro-5-nitrobenzonitrile | ~2225 | C≡N (nitrile) stretch |
| ~1575, ~1345 | NO₂ (nitro) asymmetric and symmetric stretch | |
| ~1260 | C-O-C (aryl ether) stretch | |
| ~1245 | C-F (fluoro) stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~200/202 (Cl isotope pattern) | [M-NO₂]⁺, [M-Cl]⁺, [M-CN]⁺ |
| 2-(diethylamino)-4-fluoro-5-nitrobenzonitrile | ~237 | [M-CH₃]⁺, [M-C₂H₅]⁺, [M-NO₂]⁺ |
| 2-methoxy-4-fluoro-5-nitrobenzonitrile | ~196 | [M-CH₃]⁺, [M-OCH₃]⁺, [M-NO₂]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of the reaction products of this compound.
Synthesis of 2-(dialkylamino)-4-fluoro-5-nitrobenzonitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Amine: Add the desired secondary amine (e.g., diethylamine, 2.2 eq.) to the solution.
-
Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) to the reaction mixture to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of 2-alkoxy-4-fluoro-5-nitrobenzonitrile
-
Alkoxide Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (e.g., methanol, 1.5 eq.) in a dry polar aprotic solvent like tetrahydrofuran (THF). Add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C to generate the sodium alkoxide.
-
Reaction Setup: In another flask, dissolve this compound (1.0 eq.) in the same dry solvent.
-
Nucleophilic Attack: Slowly add the freshly prepared alkoxide solution to the solution of the starting material at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently if necessary. Monitor the reaction progress by TLC.
-
Work-up: After completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry it, and remove the solvent in vacuo. Purify the residue by column chromatography.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the chemical transformation and the experimental process.
Caption: General SNAr of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Evaluating Catalyst Efficacy for Reactions of 2-Chloro-4-fluoro-5-nitrobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of 2-Chloro-4-fluoro-5-nitrobenzonitrile is a critical step in the synthesis of a variety of valuable compounds in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites—a chloro leaving group, a fluoro leaving group, a nitro group, and a nitrile—necessitates a careful selection of catalytic systems to achieve desired selectivity and efficiency. This guide provides a comparative overview of different catalytic strategies for two key transformations of this substrate: C-N bond formation via amination and the reduction of the nitro group.
Comparative Analysis of Catalytic Systems
The efficacy of various catalytic and non-catalytic methods for the transformation of this compound is summarized below. The data is compiled from studies on the target molecule and closely related analogues, providing a predictive performance overview.
Table 1: Comparison of Catalysts for C-N Bond Formation (Amination)
| Reaction Type | Catalyst System | Amine Nucleophile | Key Reaction Conditions | Typical Yield | Notes |
| Buchwald-Hartwig Amination | Catalyst: Pd₂(dba)₃Ligand: Xantphos | Primary/Secondary Amines, Ammonia Surrogates (e.g., Benzophenone Imine) | Base: K₃PO₄Solvent: iPrOAcTemperature: ~80 °C | Good to Excellent (Anticipated) | A powerful method for forming C-N bonds with a broad substrate scope. Catalyst and ligand choice are crucial for efficiency.[1][2] |
| Copper-Catalyzed Amination | Catalyst: Copper Salt (e.g., CuI) | Amines, Amides | Conditions: Often requires higher temperatures than palladium catalysis. | Variable | An alternative to palladium-based systems, sometimes offering different selectivity.[1] |
| Nucleophilic Aromatic Substitution (SNAr) | Catalyst-Free (Microwave-Assisted) | Aliphatic and Aromatic Amines | Solvent: None or high-boiling polar aproticTemperature: 80-120 °CTime: 5-30 min | >99% (on similar substrates) | The strong electron-withdrawing nitro and cyano groups activate the aryl halide for nucleophilic attack, potentially obviating the need for a catalyst.[3][4] |
Table 2: Comparison of Catalysts for Nitro Group Reduction
| Reaction Type | Catalyst System | Reducing Agent | Key Reaction Conditions | Product | Notes |
| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Solvent: Methanol or EthanolAtmosphere: H₂ (balloon or Parr shaker)Time: 12-16 hours | 2-Amino-5-amino-4-fluorobenzonitrile | A common and efficient method for nitro group reduction.[5] |
| Catalytic Transfer Hydrogenation | 5% Palladium on Carbon (Pd/C) | Ammonium Formate | Solvent: Acetonitrile/Water | 2-Amino-5-amino-4-fluorobenzonitrile | Avoids the need for gaseous hydrogen, enhancing safety.[6] |
| Non-Catalytic Reduction | Tin(II) Chloride (SnCl₂) | N/A | Solvent: Acetic AcidAcid: Concentrated HClTemperature: 60 °C | 2-Amino-5-amino-4-fluorobenzonitrile | A classic stoichiometric reduction method that is tolerant of many functional groups.[7] |
Experimental Protocols
Detailed methodologies for representative reactions are provided below. These protocols are based on established procedures for similar substrates and should be adapted and optimized for this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the mono-amination of a related dihaloaromatic compound.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₂ (0.5 mol%), Xantphos (1.5 mol%), and K₃PO₄ (4 equivalents).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add this compound (1 equivalent), the amine or ammonia surrogate (1.2 equivalents), and anhydrous isopropyl acetate (iPrOAc).
-
Reaction: Heat the mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Catalyst-Free Microwave-Assisted Amination
This protocol is based on the amination of 2-chloro-5-nitrobenzoic acid.[3][4]
-
Reaction Setup: In a microwave process vial, combine this compound (1 equivalent) and the desired amine (2-3 equivalents).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 80-120 °C for 5-30 minutes.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: Catalytic Reduction of the Nitro Group
This protocol is adapted from the reduction of a substituted aminobenzonitrile.[5]
-
Reaction Setup: Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Add 10% Palladium on carbon (10 mol%) to the solution.
-
Reaction: Stir the mixture under a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr shaker) at room temperature for 12-16 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the catalytic processes and the general experimental workflow for evaluating catalyst efficacy.
Caption: Palladium-Catalyzed Buchwald-Hartwig Amination Pathway.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 3. Collection - Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
comparison of synthetic routes to key pharmaceutical intermediates from different starting materials
For Researchers, Scientists, and Drug Development Professionals
Oseltamivir phosphate, commercially known as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its synthesis has been a subject of intense research, leading to the development of multiple synthetic routes originating from a variety of starting materials. This guide provides a comprehensive comparison of the most prominent synthetic strategies, offering insights into their efficiency, practicality, and key chemical transformations.
Data Presentation: A Head-to-Head Comparison of Synthetic Routes
The following table summarizes the key quantitative data for various synthetic routes to oseltamivir phosphate, allowing for a direct comparison of their primary performance indicators.
| Parameter | Roche Industrial Synthesis (from Shikimic Acid) | Corey Synthesis (Diels-Alder) | Fukuyama Synthesis (Diels-Alder) | Shibasaki Synthesis | Trost Synthesis | Hayashi Synthesis | Isophthalic Acid Route |
| Starting Material(s) | (-)-Shikimic Acid | Butadiene, Acrylic Acid | Pyridine, Acrolein | Meso-aziridine | Commercially available lactone | Nitroalkene, Vinylphosphonate | Isophthalic Acid |
| Number of Steps | ~10-12[1] | 12[2] | 14 | 14[3] | 9[4] | 9 (in 3 one-pot operations)[1][5] | 10[6][7][8] |
| Overall Yield | 17-22%[1] | ~30% | 5.6% | ~21% (formally) | ~30%[9] | 57%[1] | ~30%[6][7][8] |
| Key Reactions | Epoxidation, Azide opening | Asymmetric Diels-Alder, Iodolactamization | Asymmetric Diels-Alder, Hofmann rearrangement | Asymmetric ring-opening of meso-aziridine | Palladium-catalyzed asymmetric allylic alkylation, Rhodium-catalyzed aziridination | Organocatalytic Michael addition, HWE reaction | Catalytic hydrogenation, Enzymatic desymmetrization, Curtius degradation |
| Use of Azides | Yes (in the main industrial process)[1] | No | No | Yes | No | Yes | Yes |
| Starting Material Cost | High (subject to fluctuations)[10][11] | Low | Low | Moderate | Moderate | Low | Low[12][13][14][15][16] |
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Oseltamivir
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite acts as a competitive inhibitor of the neuraminidase enzyme of the influenza virus. Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected host cells by cleaving sialic acid residues. By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus.[17][18][19][20][21]
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. synarchive.com [synarchive.com]
- 4. synarchive.com [synarchive.com]
- 5. pharm.or.jp [pharm.or.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New, efficient synthesis of oseltamivir phosphate (Tamiflu) via enzymatic desymmetrization of a meso-1,3-cyclohexanedicarboxylic acid diester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New, efficient synthesis of oseltamivir phosphate (Tamiflu) via enzymatic desymmetrization of a meso-1,3-cyclohexanedicarboxylic acid diester. | Semantic Scholar [semanticscholar.org]
- 9. Development of a concise synthesis of (-)-oseltamivir (Tamiflu). | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki [organic-chemistry.org]
- 12. Isophthalic acid price,buy Isophthalic acid - chemicalbook [m.chemicalbook.com]
- 13. imarcgroup.com [imarcgroup.com]
- 14. Isophthalic Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 15. intratec.us [intratec.us]
- 16. Isophthalic Acid Price Trend, Index, Chart And Pricing Forecast [price-watch.ai]
- 17. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oseltamivir - Wikipedia [en.wikipedia.org]
- 20. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Nucleophilic Aromatic Substitution on Halogenated Nitrobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) reactions on halogenated nitrobenzonitriles. Understanding the reactivity of these compounds is crucial for the rational design of synthetic routes in medicinal chemistry and materials science, where the benzonitrile moiety is a key structural motif. Due to the limited availability of direct comparative kinetic data for a series of halogenated nitrobenzonitriles in publicly accessible literature, this guide establishes a predictive comparison based on the well-documented kinetics of structurally analogous activated aryl halides. The principles and relative reactivity trends observed in these analogous systems provide a robust framework for understanding and predicting the behavior of halogenated nitrobenzonitriles.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group. The reaction generally follows a two-step addition-elimination mechanism.[1] In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups positioned ortho or para to the site of substitution are particularly effective at stabilizing the Meisenheimer complex through resonance, thereby accelerating the reaction.[3] The kinetics of these reactions are typically second-order overall, being first-order with respect to both the aryl halide and the nucleophile.[4]
Comparative Kinetic Data
While specific kinetic data for a broad range of halogenated nitrobenzonitriles is scarce, we can infer their reactivity by comparing them with structurally related compounds, such as chloronitropyridines and other activated aryl halides. The electronic effects of the additional cyano group in nitrobenzonitriles are expected to further activate the aromatic ring towards nucleophilic attack. The following tables summarize second-order rate constants (k₂) for the reactions of various activated aryl halides with common nucleophiles. This data serves as a valuable proxy for understanding the expected reactivity trends of halogenated nitrobenzonitriles.
Table 1: Comparison of Second-Order Rate Constants (k₂) for the Reaction of Chloronitropyridine Isomers with Piperidine in Ethanol at 40°C
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
Data extracted from a study on the reactivity of chloronitropyridine isomers.[5] This table illustrates the profound effect of substituent positioning on reaction rates.
Table 2: Comparison of Second-Order Rate Constants (k₂) for the Reaction of 2-Chloro-5-nitropyridine and 2-Chloro-3-nitropyridine with Sodium Arenethiolates in Methanol at 30°C
| Nucleophile (Sodium Arenethiolate) | 2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹) | 2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹) |
| p-OCH₃ | 0.28 | 2.50 |
| p-CH₃ | 0.18 | 1.58 |
| H | 0.11 | 1.00 |
| p-Cl | 0.20 | 1.55 |
| p-NO₂ | 0.83 | 6.61 |
Data extracted from a study by Hamed et al. (1997).[2] This table highlights the influence of the nucleophile's electronic properties on the reaction rate.
Table 3: Second-Order Rate Constants (k₂) for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol at 25°C
| Nucleophile (Aniline) | k₂ (x 10⁴ M⁻¹s⁻¹) |
| p-OCH₃ | 10.3 |
| p-CH₃ | 6.46 |
| H | 2.51 |
| p-Cl | 1.15 |
| m-Cl | 0.63 |
Data extracted from a study by El-Bardan (2002).[2] This table demonstrates the effect of substituents on the aniline nucleophile on the reaction rate.
Experimental Protocols
To obtain direct and accurate comparative kinetic data for halogenated nitrobenzonitriles, a standardized experimental protocol is essential. The following is a generalized method for determining the second-order rate constants for the reaction of a halogenated nitrobenzonitrile with a nucleophile, such as an amine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants (k₂) for the reaction of various halogenated nitrobenzonitriles with a selected nucleophile in a suitable solvent at a constant temperature.
Materials:
-
Halogenated nitrobenzonitrile substrates (e.g., 2-chloro-5-nitrobenzonitrile, 4-fluoro-3-nitrobenzonitrile)
-
Nucleophile (e.g., piperidine, aniline, freshly distilled)
-
Anhydrous solvent (e.g., methanol, acetonitrile, spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each halogenated nitrobenzonitrile substrate (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This is typically determined by scanning the UV-Vis spectra of the starting materials and the expected product.
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Inject a small, precise volume of the halogenated nitrobenzonitrile stock solution into the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to maintain pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is essentially complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.[2]
-
Repeat the kinetic measurements for each of the different nucleophile concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a linear plot of kobs versus the concentration of the nucleophile.[2]
-
Perform this entire procedure for each of the halogenated nitrobenzonitrile substrates to be compared.
-
Visualizations
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of a halogenated nitrobenzonitrile with a nucleophile generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.
Note: The images in the DOT script are placeholders. For a functional diagram, these would be replaced with actual chemical structure images.
Caption: General mechanism for the SNAr reaction.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the workflow for the comparative kinetic study described in the experimental protocol.
Caption: Workflow for the comparative kinetic analysis.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Chloro-4-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the proper disposal of 2-Chloro-4-fluoro-5-nitrobenzonitrile (CAS No. 183325-39-5). Adherence to these procedures is essential for ensuring personnel safety and environmental protection in a laboratory setting.
Immediate Safety and Handling Precautions
Proper handling of this compound is the first step in ensuring safe disposal. This compound is classified as hazardous and requires careful management according to the following guidelines.
Always handle this chemical within a certified chemical fume hood.
Personal Protective Equipment (PPE):
Before handling, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required if working outside a fume hood or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
A systematic approach to disposal is mandatory to mitigate risks associated with this hazardous material.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection:
-
Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
Avoid generating dust or aerosols during the transfer.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Final Disposal:
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid breathing dust.
-
Carefully sweep up the material and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating agent.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-4-fluoro-5-nitrobenzonitrile
Essential Safety and Handling Guide for 2-Chloro-4-fluoro-5-nitrobenzonitrile
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling halogenated nitroaromatic compounds and are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound, based on the safety data sheets of structurally similar compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves. For tasks with a higher risk of splash, consider double gloving or using thicker, chemical-resistant gloves (e.g., Viton). | To prevent skin contact with the chemical, which can cause irritation and may be harmful if absorbed.[1] |
| Eye and Face Protection | ANSI-approved chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect eyes from splashes and dust, which can cause serious eye irritation.[2] |
| Skin and Body Protection | A fully buttoned laboratory coat. Consider a chemical-resistant apron for large-scale operations or when transferring significant quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is mandatory. | To prevent inhalation of the compound, which may cause respiratory irritation.[2] |
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is essential for minimizing risks and ensuring regulatory compliance.
Experimental Protocol: Safe Handling Procedure
-
Preparation and Area Designation :
-
Before handling, ensure that a designated area within a certified chemical fume hood is prepared.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents before introducing the chemical to the work area.
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Chemical Handling :
-
Handle this compound as a solid powder within the chemical fume hood to minimize dust generation.
-
Use appropriate tools (e.g., spatulas) for transferring the solid. Avoid creating dust clouds.
-
If making solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and comply with regulations.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled container for halogenated organic waste.[3][4] Do not pour any waste down the drain.[2]
-
-
Container Management :
-
Waste containers must be kept closed except when adding waste.[4]
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal :
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[6]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][5][8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. aksci.com [aksci.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. echemi.com [echemi.com]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







